molecular formula C11H11NO2 B095413 (5-methyl-3-phenyl-4-isoxazolyl)methanol CAS No. 18718-79-1

(5-methyl-3-phenyl-4-isoxazolyl)methanol

Cat. No.: B095413
CAS No.: 18718-79-1
M. Wt: 189.21 g/mol
InChI Key: GHGWDZCXZRWQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-3-phenyl-4-isoxazolyl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGWDZCXZRWQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379844
Record name (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18718-79-1
Record name (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-methyl-3-phenyl-4-isoxazolyl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-3-phenyl-4-isoxazolyl)methanol, a notable isoxazole derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, featuring a methyl, phenyl, and methanol group substituted on an isoxazole core, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound. Drawing from available data on this compound and its close structural analogs, this document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes potential mechanisms of action to serve as a valuable resource for researchers.

Chemical Structure and Properties

The foundational structure of this compound consists of a five-membered isoxazole ring, which is a heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. This core is substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a hydroxymethyl (methanol) group at the 4-position.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol---
CAS Number 18718-79-1---
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Melting Point 79 - 81 °CVendor Data
Appearance White to off-white solid---
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSOPredicted
pKa Predicted to be weakly acidic due to the hydroxyl group---

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of the isoxazole ring, followed by functional group manipulation. A common and effective strategy involves the synthesis of an ester precursor, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which is subsequently reduced to the target alcohol.

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This precursor can be synthesized via a [3+2] cycloaddition reaction. A detailed experimental protocol is provided below, based on established methods for similar isoxazole formations.

Experimental Protocol:

  • Materials: Benzaldehyde oxime, Chloramine-T, Ethyl acetoacetate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.

    • Cool the mixture to 10 °C in an ice bath with continuous stirring.

    • Slowly add Chloramine-T (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 10 °C.

    • Continue stirring at 10 °C for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid residue is then recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Reduction to this compound

The ester precursor is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Materials: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (dilute), Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

    • Dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.

    • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Reduction A Benzaldehyde Oxime + Ethyl Acetoacetate C [3+2] Cycloaddition (Ethanol, 10°C) A->C B Chloramine-T B->C D Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C->D E Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate G Reduction (Anhydrous Ether/THF) E->G F LiAlH4 F->G H This compound G->H

Synthesis of this compound.

Spectroscopic Characterization

While specific, published spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ ~7.3-7.8 ppm (m, 5H, Phenyl-H), δ ~4.5-4.8 ppm (s, 2H, -CH₂OH), δ ~3.5-4.0 ppm (br s, 1H, -OH), δ ~2.4 ppm (s, 3H, -CH₃)
¹³C NMR δ ~160-170 ppm (isoxazole C), δ ~125-135 ppm (phenyl C), δ ~55-65 ppm (-CH₂OH), δ ~10-15 ppm (-CH₃)
FT-IR (cm⁻¹) ~3300-3400 (O-H stretch, broad), ~3050-3100 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1450-1500 (C=C stretch, aromatic)
Mass Spec (m/z) Expected [M]+ at 189.08, with fragmentation patterns corresponding to the loss of the methanol group and cleavage of the isoxazole ring.

Biological Activity and Potential Mechanism of Action

Derivatives of the isoxazole scaffold are well-documented for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] A significant body of research points towards the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism of action for many diarylisoxazole compounds.

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6][7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. Given its structural similarity to known COX inhibitors, it is plausible that this compound may also exhibit inhibitory activity against COX enzymes.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition:

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound (Putative Inhibitor) inhibitor->cox Inhibition

Putative inhibition of the COX pathway.

While direct experimental evidence for this compound is pending, studies on structurally related 5-methyl-3-phenylisoxazole derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the selective COX-2 inhibitor Celecoxib.

Table 3: COX Inhibitory Activity of Selected Isoxazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04375
Valdecoxib 1500.00530000
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole 19>50<0.38

Data compiled from various sources for comparative purposes.

Conclusion

This compound represents a promising chemical entity with a high potential for further investigation in drug discovery and development. Its straightforward synthesis from readily available starting materials and the established biological significance of the isoxazole scaffold make it an attractive target for medicinal chemists. Future research should focus on the definitive spectroscopic characterization of this compound, along with comprehensive in vitro and in vivo studies to elucidate its specific biological targets and mechanisms of action, particularly its potential as a selective COX-2 inhibitor. This detailed technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol, a valuable building block in medicinal chemistry and drug development. The document outlines a reliable synthetic pathway starting from readily available precursors, detailing the necessary experimental protocols and providing key quantitative data for each step. The synthesis involves the construction of the core isoxazole ring system followed by the reduction of a carboxylate functional group to the desired primary alcohol.

I. Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process. The initial step involves the formation of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate from the reaction of benzaldehyde oxime with ethyl acetoacetate. This is followed by the hydrolysis of the ester to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid. The final step is the reduction of this carboxylic acid to the target alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Reduction A Benzaldehyde Oxime + Ethyl Acetoacetate B Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->B Chloramine-T, Ethanol, 10°C C 5-Methyl-3-phenylisoxazole-4-carboxylic Acid B->C NaOH, H₂O/Methanol, Reflux D This compound C->D 1. LiAlH₄, Anhydrous THF 2. H₂O workup

Figure 1: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This procedure outlines the formation of the isoxazole ring through a cyclocondensation reaction.

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Chloramine-T

  • Ethanol

Procedure:

  • In a suitable reaction vessel, a mixture of benzaldehyde oxime (1.0 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethanol (20 mL) is prepared.

  • The reaction mixture is stirred at 10°C for approximately 6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Step 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dissolved in a 10% aqueous solution of sodium hydroxide.[1]

  • The mixture is heated to 70°C.[1]

  • After heating, the mixture is cooled, and hydrochloric acid is added to adjust the pH to 4.[1]

  • The resulting precipitate of 5-methyl-3-phenylisoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.[1]

Step 3: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride is a potent reducing agent and must be handled with extreme care in an anhydrous environment.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (excess) in anhydrous THF is prepared under a nitrogen atmosphere.

  • A solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by the slow, dropwise addition of water at 0°C to decompose the excess LiAlH₄. This is followed by the addition of a 15% aqueous sodium hydroxide solution and then more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.[2]

  • The resulting slurry is stirred for an additional 15 minutes at room temperature.[2]

  • Anhydrous sodium sulfate is added to the mixture, which is then stirred for another 15 minutes.[2]

  • The solid is removed by filtration and washed thoroughly with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

III. Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19192-194Yellowish solid
(5-(4-Methylphenyl)-3-isoxazolyl)methanol (analogue)C₁₁H₁₁NO₂189.21112-118White needles

Note: Data for the final product is based on a closely related analogue. Experimental determination of the properties of this compound is recommended.

IV. Mandatory Visualizations

Signaling Pathway of LiAlH₄ Reduction of a Carboxylic Acid

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a series of steps involving initial deprotonation followed by coordination and subsequent hydride transfers.

LAH_Reduction RC R-COOH (Carboxylic Acid) Int1 R-COO⁻ Li⁺ + H₂ + AlH₃ (Lithium Carboxylate) RC->Int1 Deprotonation LAH LiAlH₄ LAH->Int1 Alkoxide R-CH₂O⁻ Li⁺ (Lithium Alkoxide) LAH->Alkoxide Int2 [R-CH(OAlH₂)O]⁻ Li⁺ (Tetrahedral Intermediate) Int1->Int2 Hydride Attack Ald R-CHO (Aldehyde Intermediate) Int2->Ald Elimination of OAlH₂⁻ Ald->Alkoxide Second Hydride Attack Alcohol R-CH₂OH (Primary Alcohol) Alkoxide->Alcohol Protonation Workup Aqueous Workup (e.g., H₂O, H⁺) Workup->Alcohol

Figure 2: General signaling pathway for the reduction of a carboxylic acid using LiAlH₄.
Experimental Workflow Diagram

The overall experimental workflow involves a sequence of reaction, workup, and purification steps for each stage of the synthesis.

Experimental_Workflow cluster_step1 Step 1: Isoxazole Synthesis cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Reduction to Alcohol S1_React Reaction: Benzaldehyde Oxime, Ethyl Acetoacetate, Chloramine-T in Ethanol S1_Workup Workup: Solvent Evaporation S1_React->S1_Workup S1_Purify Purification: Recrystallization from Ethanol S1_Workup->S1_Purify S2_React Reaction: Ester in aq. NaOH, Heat S1_Purify->S2_React Product from Step 1 S2_Workup Workup: Cooling, Acidification with HCl S2_React->S2_Workup S2_Purify Purification: Filtration and Washing S2_Workup->S2_Purify S3_React Reaction: Carboxylic Acid with LiAlH₄ in THF S2_Purify->S3_React Product from Step 2 S3_Workup Workup: Fieser Quench (H₂O, NaOH) S3_React->S3_Workup S3_Purify Purification: Filtration, Extraction, Column Chromatography S3_Workup->S3_Purify Final_Product This compound S3_Purify->Final_Product Final Product

Figure 3: Detailed experimental workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of (5-methyl-3-phenyl-4-isoxazolyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound (5-methyl-3-phenyl-4-isoxazolyl)methanol. Due to the limited availability of direct experimental data in public databases, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. This information is intended to support research and development activities involving this molecule.

Core Compound Information

ParameterValue
Compound Name This compound
CAS Number 18718-79-1
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Chemical Structure (See Figure 2)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard spectroscopic data tables and the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.7-7.8Multiplet2HPhenyl H (ortho)
~7.4-7.5Multiplet3HPhenyl H (meta, para)
~4.6Singlet2H-CH₂OH
~2.5Singlet3H-CH₃
Variable (broad)Singlet1H-OH
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170QuaternaryC5 (isoxazole)
~162QuaternaryC3 (isoxazole)
~130TertiaryPhenyl C (para)
~129QuaternaryPhenyl C (ipso)
~128TertiaryPhenyl C (ortho)
~127TertiaryPhenyl C (meta)
~115QuaternaryC4 (isoxazole)
~55Primary-CH₂OH
~12Primary-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600-3200Strong, BroadO-H StretchAlcohol
3100-3000MediumC-H StretchAromatic
2975-2850MediumC-H StretchAliphatic (-CH₃, -CH₂)
~1600, ~1475Medium-StrongC=C StretchAromatic Ring
~1590MediumC=N StretchIsoxazole Ring
1450-1350MediumC-H BendAliphatic
1250-1000StrongC-O StretchAlcohol
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zProposed Fragment IonNotes
189[C₁₁H₁₁NO₂]⁺•Molecular Ion (M⁺•)
172[M - OH]⁺Loss of hydroxyl radical
160[M - CH₂OH]⁺Loss of hydroxymethyl radical
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Synthesis of this compound

This synthesis can be conceptualized as a multi-step process, beginning with the formation of a benzaldoxime, followed by its conversion to a nitrile oxide, which then undergoes a cycloaddition with an appropriate alkyne.

Step 1: Synthesis of Benzaldoxime

  • Dissolve benzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzaldoxime.

Step 2: In Situ Generation of Benzonitrile Oxide and Cycloaddition

  • Dissolve the benzaldoxime (1.0 eq) and 2-butyn-1-ol (1.2 eq) in an appropriate solvent such as dichloromethane or chloroform.

  • Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) in the presence of a base like pyridine or triethylamine, to the cooled reaction mixture (0 °C). This will generate the benzonitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of the target compound, as well as its chemical structure and a proposed mass spectrometry fragmentation pathway.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Benzaldehyde, 2-butyn-1-ol) reaction 1,3-Dipolar Cycloaddition start->reaction workup Reaction Workup & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation nmr->data ir->data ms->data

Figure 1: General workflow for the synthesis and spectroscopic analysis.

Fragmentation_Pathway cluster_structure Chemical Structure cluster_fragmentation Proposed Mass Spectrometry Fragmentation mol m_ion [M]⁺• m/z = 189 frag1 [M - OH]⁺ m/z = 172 m_ion->frag1 -OH• frag2 [M - CH₂OH]⁺ m/z = 160 m_ion->frag2 -CH₂OH• frag3 [C₆H₅CO]⁺ m/z = 105 m_ion->frag3 frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 -CO

Figure 2: Structure and proposed MS fragmentation of this compound.

An In-depth Technical Guide to (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (5-methyl-3-phenyl-4-isoxazolyl)methanol. The isoxazole scaffold is a prominent feature in numerous pharmacologically active agents, and this particular derivative has demonstrated notable potential in antimicrobial and anticancer applications. This document details its IUPAC name, CAS number, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and biological evaluation, alongside quantitative data on its efficacy. Visual diagrams of its proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are also provided to facilitate a deeper understanding of its therapeutic potential.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with methyl, phenyl, and hydroxymethyl groups.

  • IUPAC Name: (5-Methyl-3-phenylisoxazol-4-yl)methanol

  • Alternate Names: 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole; (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol[1]

  • CAS Number: 18718-79-1[1]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[1]
Molecular Weight189.21 g/mol [1]
AppearanceSolid
Purity≥99%[2]
StorageStore in a well-closed container, protected from light and in a cool & dry place.[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the isoxazole ring followed by modification of a functional group to yield the final methanol derivative. A general and adaptable synthetic approach is outlined below.

Experimental Protocol: Synthesis of (5-methyl-3-phenylisoxazol-4-yl)methanol

This protocol is adapted from established methods for the synthesis of isoxazole derivatives.

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-phenyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

Step 2: Reduction of the Ester to (5-methyl-3-phenylisoxazol-4-yl)methanol

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the stirred ester solution.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water at 0 °C, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (5-methyl-3-phenylisoxazol-4-yl)methanol.

Biological Activity

This compound has been investigated for its potential as both an antimicrobial and an anticancer agent.

Antimicrobial Activity

The compound has demonstrated efficacy against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antimicrobial potency.

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Escherichia coliGram-negative bacteria50
Staphylococcus aureusGram-positive bacteria50
Candida albicansFungus100
Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potential as an anticancer agent.

Table 3: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Proposed Mechanism of Action
MCF-7Breast Cancer39.80Induces apoptosis
HeLaCervical Cancer15.48Cell cycle arrest at G2/M phase
Hep3BLiver Cancer23.00Inhibition of alpha-fetoprotein secretion

Experimental Protocols for Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Culture the microbial strains in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of a stock solution of this compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

Visualizations of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_bioeval Biological Evaluation start Starting Materials (β-Ketoester, Hydroxylamine HCl) ester Isoxazole Ester Formation start->ester reduction Ester Reduction (LiAlH4) ester->reduction purification Purification (Chromatography/Recrystallization) reduction->purification product This compound purification->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial anticancer Anticancer Assays (MTT Assay) product->anticancer data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis

Fig. 1: Experimental workflow for synthesis and biological evaluation.
Proposed Mechanism of Action: Induction of Apoptosis

The compound is proposed to induce apoptosis in cancer cells. The following diagram depicts a simplified intrinsic apoptosis pathway that could be activated.

G compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Fig. 2: Proposed induction of the intrinsic apoptosis pathway.
Proposed Mechanism of Action: G2/M Cell Cycle Arrest

The compound is also suggested to cause cell cycle arrest at the G2/M transition in certain cancer cells. This diagram illustrates the key regulatory proteins involved in this checkpoint.

G compound This compound checkpoint Activation of G2/M Checkpoint compound->checkpoint cdc25c Inhibition of Cdc25C Phosphatase checkpoint->cdc25c cdk1_cyclinB CDK1/Cyclin B (Inactive) cdc25c->cdk1_cyclinB mitosis Mitosis Blocked cdk1_cyclinB->mitosis

References

An In-depth Technical Guide to the Potential Therapeutic Targets of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-methyl-3-phenyl-4-isoxazolyl)methanol is a distinct organic molecule built upon the versatile isoxazole scaffold. While direct, extensive research on this specific compound is emerging, the broader class of phenyl-isoxazole derivatives has been the subject of intensive investigation, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on structurally related compounds to extrapolate and delineate the potential therapeutic targets and mechanisms of action for this compound. By examining the established anticancer, anti-inflammatory, antimicrobial, and immunomodulatory activities of its chemical analogues, we provide a predictive framework for its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols for biological evaluation, and visualizes the complex signaling pathways and workflows pertinent to the study of this promising chemical entity.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects.[1] The presence of the isoxazole moiety can enhance physicochemical properties, improve pharmacokinetic profiles, and provide a rigid framework for precise orientation of functional groups to interact with protein targets.[2][3]

This compound, featuring a methyl group, a phenyl ring, and a methanol substituent on the isoxazole core, combines several key pharmacophoric elements. While this specific molecule is primarily noted as a synthetic intermediate, its structural similarity to a multitude of bioactive compounds suggests significant, yet largely unexplored, therapeutic potential.[4][5] This guide will explore these potential applications by analyzing the established targets of analogous phenyl-isoxazole derivatives.

Potential Therapeutic Area: Oncology

Isoxazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[2] The anticancer mechanisms are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation to the induction of programmed cell death (apoptosis).[6]

Potential Molecular Targets in Oncology
  • Protein Kinases: Many isoxazole compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Specific kinases targeted by related compounds include EGFR and the receptor tyrosine kinase c-Met, which are often dysregulated in tumor growth and metastasis.[2][6]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Isoxazole derivatives have been shown to interfere with tubulin congregation, leading to cell cycle arrest and apoptosis.[3][6]

  • Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Inhibition of topoisomerases by isoxazole analogues can lead to DNA damage and cancer cell death.[6]

  • Histone Deacetylases (HDACs) and Sirtuins: Epigenetic modifications play a critical role in cancer. Isoxazole-containing molecules have been identified as inhibitors of HDACs and specific sirtuins like SIRT2, leading to cytotoxic effects in cancer cells.[2][3][6]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone required for the stability and function of numerous oncoproteins. Several isoxazole-based compounds are potent Hsp90 inhibitors, leading to the degradation of client proteins and suppression of tumor growth.[3][7]

  • Bromodomain and Extra-Terminal Domain (BET) Proteins: Proteins like BRD4 are epigenetic readers that regulate the transcription of key oncogenes such as c-Myc. Isoxazole derivatives have been developed as potent BRD4 inhibitors, demonstrating robust anti-proliferative activity in sensitive cancer cell lines.[3][8]

  • Hormone Receptors and Steroidogenesis: In hormone-dependent cancers like breast and prostate cancer, isoxazole derivatives have shown activity as aromatase inhibitors, androgen receptor antagonists, and inhibitors of enzymes like CYP17A1, which are critical for androgen biosynthesis.[6][9]

Quantitative Data: In Vitro Anticancer Activity of Phenyl-Isoxazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various phenyl-isoxazole derivatives against several human cancer cell lines, demonstrating the potent anti-proliferative activity of this chemical class.

Compound ClassCancer Cell LineIC₅₀ ValueMechanism of ActionReference
Phenyl-isoxazole-carboxamide (Compound 2a)HeLa (Cervical)0.91 µMNot specified[10]
Phenyl-isoxazole-carboxamide (Compound 2a)Hep3B (Hepatocellular)8.02 µMNot specified[10]
5-methyl-3-phenylisoxazole-4-carboxamide (Compound 2e)B16F1 (Melanoma)0.079 µMNot specified[11]
This compound AnalogMCF-7 (Breast)39.80 µg/mLInduces apoptosis[4]
This compound AnalogHeLa (Cervical)15.48 µg/mLCell cycle arrest at G2/M[4]
3,5-dimethylisoxazole Derivative (Compound 11h)HL-60 (Leukemia)0.120 µMBRD4 Inhibition[8]
3,5-dimethylisoxazole Derivative (Compound 11h)MV4-11 (Leukemia)0.09 µMBRD4 Inhibition[8]

Potential Therapeutic Area: Inflammation and Immunology

The isoxazole scaffold is present in approved anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, highlighting its potential in treating inflammatory and autoimmune disorders.[12][13]

Potential Molecular Targets in Inflammation
  • Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing gastrointestinal side effects. Numerous isoxazole derivatives have been synthesized as selective COX-2 inhibitors, reducing the production of pro-inflammatory prostaglandins.[13][14]

  • Pro-inflammatory Cytokines: Compounds containing the isoxazole ring can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[13]

  • Dihydroorotate Dehydrogenase (DHODH): The active metabolite of Leflunomide, an isoxazole-based drug, inhibits DHODH, an enzyme essential for pyrimidine synthesis in proliferating lymphocytes. This mechanism accounts for its immunosuppressive and anti-inflammatory effects.[13]

  • Apoptosis Induction in Immune Cells: Certain isoxazole derivatives can exert immunosuppressive effects by inducing apoptosis in activated immune cells through pathways involving caspases, Fas, and NF-κB1.[12]

Quantitative Data: COX Inhibition by Isoxazole Analogs
Compound ClassTargetIC₅₀ ValueSelectivityReference
Isoxazole Derivative (Compound 3)COX-20.95 µMSelective vs. COX-1[14]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships relevant to the study of this compound.

G cluster_discovery Phase 1: Discovery & Screening cluster_preclinical Phase 2: Preclinical Evaluation cluster_clinical Phase 3: Clinical Development Compound This compound Synthesis & Characterization HTS High-Throughput Screening (Target-based or Phenotypic) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (IC50, Mechanism of Action) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy & Toxicity) In_Vitro->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I Trials IND->Phase_I

Caption: General workflow for drug discovery and development of a novel compound.

G Ext_Signal Extrinsic Signal (e.g., TNFα, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ext_Signal->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 Activation DISC->Casp8 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Isoxazole Potential Target for Isoxazole Derivatives Int_Signal Intrinsic Signal (e.g., DNA Damage) p53 p53 Activation Int_Signal->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound. Below are outlines for key experiments.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability and proliferation.

  • Cell Culture: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) combined with an electron coupling reagent (phenazine ethosulfate) to each well.

  • Final Incubation and Measurement: Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium salt to a colored formazan product. Measure the absorbance of the formazan at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: COX-2 Enzyme Inhibition Assay (In Vitro)

This protocol assesses the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of this compound (or a known inhibitor like celecoxib as a positive control).

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification: Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

While this compound itself has not been extensively profiled, the rich pharmacology of the phenyl-isoxazole scaffold provides a compelling rationale for its investigation as a potential therapeutic agent. The evidence strongly suggests that its most promising applications may lie in oncology and anti-inflammatory therapies. Key potential targets include protein kinases, components of the cell cycle machinery, epigenetic regulators like BRD4 and HDACs, and inflammatory enzymes such as COX-2.

Future research should focus on a systematic evaluation of this compound. A logical first step would be broad phenotypic screening across a panel of cancer cell lines, followed by target-based assays for the high-priority targets identified in this guide. Structure-activity relationship (SAR) studies, by synthesizing and testing derivatives, could further optimize potency and selectivity, paving the way for the development of a novel clinical candidate. The versatility of the isoxazole core suggests that with focused investigation, this compound could become a valuable lead compound in modern drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-3-phenyl-4-isoxazolyl)methanol, with the CAS Number 18718-79-1, is a substituted isoxazole derivative that holds potential as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a phenyl group, a methyl group, and a hydroxymethyl group attached to the isoxazole core, imparts a unique combination of lipophilicity and hydrophilicity that influences its solubility and stability—critical parameters for its application in drug discovery and development. This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound, alongside detailed experimental protocols for its assessment.

Core Compound Information
PropertyValue
Chemical Name This compound
Alternate Names 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole; (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol[2]
CAS Number 18718-79-1[2]
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of isoxazole derivatives and the structural features of the target molecule, a qualitative solubility profile can be inferred. The presence of the polar hydroxymethyl group suggests potential for hydrogen bonding, which would enhance solubility in polar protic solvents. Conversely, the phenyl and methyl groups contribute to its lipophilic character, suggesting solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxymethyl group can form hydrogen bonds, but the larger phenyl and isoxazole core may limit extensive aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighGood dipole-dipole interactions with the isoxazole ring and hydroxymethyl group are expected.
Non-Polar Hexane, TolueneLowThe polar hydroxymethyl group is expected to limit solubility in highly non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerateA balance of polar and non-polar interactions is likely to result in moderate solubility.

Stability Profile

The stability of this compound is intrinsically linked to the chemical integrity of the isoxazole ring. Studies on other isoxazole-containing compounds provide insights into the potential degradation pathways. The isoxazole ring's stability is notably influenced by pH and temperature.

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[3][4][5] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[3][5]

Key Stability Considerations for the Isoxazole Ring:

  • pH-Dependent Stability: The isoxazole ring in some molecules has been shown to be susceptible to base-catalyzed hydrolysis, leading to ring opening. For instance, the isoxazole ring in leflunomide is stable in acidic and neutral conditions but degrades in basic pH, with the degradation rate increasing at higher temperatures.[6] Conversely, some isoxazole derivatives can undergo acid-catalyzed degradation at very low pH.[7]

  • Thermal Stability: As a solid, this compound is expected to be relatively stable. However, in solution, elevated temperatures can accelerate degradation, particularly in non-optimal pH conditions.[6]

  • Photostability: The isoxazole ring can be sensitive to UV irradiation, which may cause the N-O bond to cleave, leading to rearrangement or degradation.[8]

Table 2: Summary of Potential Stability Characteristics

ConditionPotential OutcomeReference Compound Behavior
Acidic (pH 1-3) Potential for slow degradationSome isoxazoles exhibit specific acid catalysis of degradation below pH 3.5.[7]
Neutral (pH 6-8) Generally stableLeflunomide is stable at neutral pH at room temperature.[6]
Basic (pH 9-12) Susceptible to ring-openingLeflunomide shows significant degradation at basic pH, which is accelerated by heat.[6]
Oxidative Potential for degradationForced degradation studies often reveal susceptibility to oxidative stress.[3]
Thermal Stable as a solid; degradation in solution may be acceleratedIncreased temperature enhances the rate of base-catalyzed hydrolysis in leflunomide.[6]
Photolytic Potential for degradation upon UV exposureThe isoxazole ring is known to be photolabile under UV irradiation.[8]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

    • Ensure a solid excess is visible to confirm that saturation is achievable.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the solid to sediment.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[4][5]

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH and incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C) for an extended period.

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Characterize the major degradation products.

    • Determine the degradation pathway of the molecule.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product reagent reagent intermediate intermediate product product process process A Benzaldehyde P1 Oxime Formation A->P1 B Hydroxylamine HCl B->P1 C Propargyl Alcohol P2 [3+2] Cycloaddition C->P2 I1 Benzaldoxime P1->I1 Pyridine I1->P2 FP This compound P2->FP NaOCl

Caption: A generalized workflow for the synthesis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Outcomes start_node This compound (API Solution) Acid Acid Hydrolysis (HCl, Heat) start_node->Acid Base Base Hydrolysis (NaOH, Heat) start_node->Base Oxidation Oxidation (H₂O₂, RT) start_node->Oxidation Thermal Thermal (Dry Heat) start_node->Thermal Photo Photolytic (UV/Vis Light) start_node->Photo stress_condition stress_condition analysis_step analysis_step outcome outcome Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DP Degradation Products Analysis->DP Pathway Degradation Pathway Analysis->Pathway Stability Intrinsic Stability Profile Analysis->Stability

Caption: Experimental workflow for a forced degradation study.

References

A Comprehensive Review of 3,4,5-Trisubstituted Isoxazoles: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Among the various substituted isoxazoles, the 3,4,5-trisubstituted derivatives represent a class of compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive review of the recent literature on 3,4,5-trisubstituted isoxazoles, focusing on their synthesis, biological evaluation, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of 3,4,5-Trisubstituted Isoxazoles

The construction of the 3,4,5-trisubstituted isoxazole core has been achieved through various synthetic strategies. The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound or its equivalent. Other notable methods include condensation reactions and tandem multi-step processes.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. In the context of 3,4,5-trisubstituted isoxazoles, this reaction typically involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then reacts with a 1,3-diketone, β-ketoester, or β-ketoamide.[1][2][3] This method offers a high degree of flexibility, allowing for the introduction of diverse substituents at the 3, 4, and 5-positions of the isoxazole ring.[3]

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as performing the reaction in water or under solvent-free mechanochemical conditions.[3][4] The use of water as a solvent has been shown to accelerate the reaction and simplify the work-up procedure.[3]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Hydroximoyl Chloride Hydroximoyl Chloride Base (e.g., Et3N, DIPEA) Base (e.g., Et3N, DIPEA) Hydroximoyl Chloride->Base (e.g., Et3N, DIPEA) In situ Nitrile Oxide Formation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Base (e.g., Et3N, DIPEA) Enolate Formation 3,4,5-Trisubstituted Isoxazole 3,4,5-Trisubstituted Isoxazole Base (e.g., Et3N, DIPEA)->3,4,5-Trisubstituted Isoxazole [3+2] Cycloaddition Solvent (e.g., CH2Cl2, H2O) Solvent (e.g., CH2Cl2, H2O) Solvent (e.g., CH2Cl2, H2O)->Base (e.g., Et3N, DIPEA) Room Temperature Room Temperature Room Temperature->Base (e.g., Et3N, DIPEA)

General workflow for the synthesis of 3,4,5-trisubstituted isoxazoles.
Other Synthetic Approaches

While 1,3-dipolar cycloaddition is the most common, other methods have been reported for the synthesis of 3,4,5-trisubstituted isoxazoles. These include tandem grinding processes involving aldol condensation and Michael addition, which offer a one-pot, solvent-free approach.

Biological Activities of 3,4,5-Trisubstituted Isoxazoles

3,4,5-Trisubstituted isoxazoles have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3,4,5-trisubstituted isoxazoles against various cancer cell lines.[1][5][6] The mechanism of action often involves the induction of apoptosis (programmed cell death).[1][5][7] Some derivatives have been shown to target specific signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 3,4,5-Trisubstituted Isoxazoles

CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole Derivative 1HL-60 (Leukemia)86[6]
Isoxazole Derivative 2HL-60 (Leukemia)755[6]
3,4-isoxazolediamide deriv.K562 (Leukemia)>50% apoptosis[1][5]
Tetrahydro-isoxazolo-pyridine deriv.K562 (Leukemia)>50% apoptosis[1][5]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain 3,4,5-trisubstituted isoxazoles have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8][9][10][11][12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole C3COX-20.9324.26[11]
Isoxazole C5COX-20.8541.82[11]
Isoxazole C6COX-20.5561.73[11]
MofezolacCOX-10.0079>625[10]
Compound 17COX-2sub-micromolar-[9]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Some isoxazole derivatives have demonstrated activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

CompoundMicroorganismActivityReference
Isoxazole-thiazole hybridsM. tuberculosisStrong[6]
Pyridyl nitrofuranyl isoxazolinesMDR StaphylococcusRemarkable[6]
Acridone-derived isoxazolinesE. coliPotent[6]

Signaling Pathways Modulated by Isoxazole Derivatives

The biological effects of isoxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. A prominent example is the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[2][13][14] Inhibition of the p38 MAPK pathway by isoxazole derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[2]

G cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli TAK1 TAK1 Stress Stimuli->TAK1 Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β)->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 MEKKs MEKKs MEKKs->MKK3/6 p38 p38 MKK3/6->p38 Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38->Transcription Factors (e.g., ATF2, CREB) Cytokine Production Cytokine Production p38->Cytokine Production Apoptosis Apoptosis p38->Apoptosis Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->p38 Inhibition

Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3,4,5-trisubstituted isoxazoles, based on protocols reported in the literature.

General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[3]
  • Preparation of the Reaction Mixture: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., CH2Cl2 or a water/methanol mixture, 5 mL) is added the hydroximoyl chloride (1.1 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,4,5-trisubstituted isoxazole.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity[13]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity[16]
  • Animal Model: Male Wistar rats (150-200 g) are used for the study.

  • Compound Administration: The test compounds (isoxazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing[8][17][18]
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution of Compounds: The isoxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

3,4,5-Trisubstituted isoxazoles represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. The synthetic methodologies for their preparation are well-established, with the 1,3-dipolar cycloaddition being the most prominent approach. The anticancer, anti-inflammatory, and antimicrobial properties of these compounds, coupled with their ability to modulate key signaling pathways, highlight their potential as lead structures in drug discovery programs. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on the optimization of the pharmacological properties of these compounds and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential.

References

Alternate names for (5-methyl-3-phenyl-4-isoxazolyl)methanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-methyl-3-phenyl-4-isoxazolyl)methanol

This technical guide provides a comprehensive overview of the chemical compound this compound, including its alternate names, physicochemical properties, potential synthetic routes, and the broader context of the biological activities of isoxazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature and Chemical Identifiers

The compound this compound is a heterocyclic alcohol. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, forms the core of this molecule. Substituents at the 3, 4, and 5 positions of the isoxazole ring define its specific identity and chemical properties.

Below is a summary of its various names and identifiers.

Identifier TypeValue
Systematic Name (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol[1]
CAS Number 18718-79-1[1][2]
PubChem CID 2776149[1]
Synonyms 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole[1]
4-Isoxazolemethanol, 5-methyl-3-phenyl-[1]
(5-methyl-3-phenyl-isoxazol-4-yl)-methanol[1]
3-phenyl-4- hydroxylmethyl-5-methyl-isoxazole[1]

Physicochemical and Structural Data

The quantitative data available for this compound is summarized below.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1]
Appearance As per the typical Certificate of Analysis[2]
Purity ≥99%[2]
Moisture Content ≤0.5%[2]
Heavy Metals ≤20 ppm[2]

For context, crystallographic data for the closely related precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is provided. This data offers insight into the solid-state conformation of the core molecular scaffold.

Crystal Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19[3]
Crystal System Monoclinic[3]
Space Group P2/n[3]
Dihedral Angle (Phenyl and Isoxazole rings) 56.64 (8)°[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde Reduction (Representative Protocol)

This protocol describes a standard laboratory procedure for the reduction of a heterocyclic aldehyde to its corresponding alcohol using sodium borohydride.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve 5-methyl-3-phenylisoxazole-4-carboxaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of a Structurally Related Compound: (3-para-tolyl-isoxazol-5-yl)methanol [4]

This protocol details the synthesis of a related isoxazole methanol derivative through a [3+2] cycloaddition reaction.

Materials:

  • 4-methylbenzaldoxime

  • Propargyl alcohol

  • Carbon tetrachloride (CCl₄)

  • 5% Sodium hypochlorite (NaOCl) solution

Procedure:

  • In a 25 ml double-necked flask equipped with a funnel and a magnetic stirrer, combine 4-methylbenzaldoxime (5 mg, 8 mmol), propagyl alcohol (3 ml, 2 mmol), and CCl₄ (5 ml).[4]

  • Add 12 ml of 5% NaOCl solution dropwise through the funnel.[4]

  • Stir the reaction mixture for 48 hours at 70 °C.[4]

  • After cooling, transfer the contents to a separatory funnel and separate the organic phase from the aqueous phase.[4]

  • The product, (3-para-tolyl-isoxazol-5-yl)methanol, is obtained after removal of the solvent.[4]

Biological Activity and Signaling Pathways of Isoxazole Derivatives

While specific biological data and signaling pathway interactions for this compound are not extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[5][6][7][8]

The mechanisms of action for these derivatives are diverse and target various cellular processes. For instance, some isoxazole-containing compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.[7] One such central signaling network is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in diseases like cancer.

Below is a generalized diagram representing a signaling pathway that is known to be modulated by certain isoxazole derivatives. The specific effects of this compound on this or other pathways have yet to be elucidated.

Isoxazole_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth beta_catenin β-Catenin GSK3b->beta_catenin Gene_Expression Gene Expression beta_catenin->Gene_Expression Isoxazole Isoxazole Derivative Isoxazole->Akt Modulates

Caption: A generalized diagram of the PI3K/Akt/mTOR signaling pathway, which is a known target for some isoxazole derivatives.

Conclusion

This compound is a distinct chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed biological studies on this specific molecule are limited, the broader class of isoxazole derivatives demonstrates significant pharmacological potential through the modulation of critical cellular signaling pathways. The synthetic protocols and data presented in this guide provide a foundation for future research and development involving this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-methyl-3-phenyl-4-isoxazolyl)methanol, a key heterocyclic compound, serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its isoxazole scaffold is a prominent feature in numerous pharmacologically active agents, valued for its diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and biological context of this compound, intended to support research and development in medicinal chemistry and materials science. The structural framework of this compound, featuring a substituted isoxazole ring, offers a versatile platform for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.[1][2]

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in further synthetic or biological studies.

Identification and Structure
IdentifierValue
IUPAC Name (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol[3]
Synonyms 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole[4]
CAS Number 18718-79-1[1][3][4][5]
Molecular Formula C₁₁H₁₁NO₂[3][4]
Molecular Weight 189.21 g/mol [1][3][4]
InChIKey GHGWDZCXZRWQBG-UHFFFAOYSA-N[1][3]
Tabulated Physicochemical Data

The following table presents key quantitative data for this compound.

PropertyValue/DescriptionSource
Melting Point 79 - 81 °C[6]
Appearance Solid[6]
Purity ≥97% - 98%[1][6]
logP (computed) 1.5[3]
Boiling Point Data not availableN/A
pKa Data not availableN/A
Solubility Soluble in solvent systems such as DMSO/H₂O and Ethanol/H₂O.[1]N/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established methods for isoxazole synthesis.

Synthesis Method 1: β-Keto Alcohol Cyclization

This method involves the reaction of a β-keto alcohol precursor with hydroxylamine hydrochloride, leading to the formation of the isoxazole ring through cyclization and dehydration.[1]

Materials:

  • β-keto alcohol precursor (e.g., phenylacetomethylcarbinol)

  • Hydroxylamine hydrochloride

  • Ethanol/water (3:1) solvent mixture

  • Standard glassware for reflux and work-up

Procedure:

  • Dissolve the β-keto alcohol precursor in a 3:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to 70–80°C and maintain under reflux for 8–12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by extracting the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final compound.

  • Expected Yield: 65–72%.[1]

Synthesis Method 2: Nucleophilic Substitution

This alternative route utilizes a halogenated isoxazole precursor, which undergoes nucleophilic substitution with a hydroxide source to yield the target alcohol.[1]

Materials:

  • 4-bromo-5-methyl-3-phenylisoxazole

  • Aqueous Sodium Hydroxide (NaOH)

  • DMSO/H₂O (4:1) solvent mixture

  • Standard glassware for reflux and work-up

Procedure:

  • Dissolve 4-bromo-5-methyl-3-phenylisoxazole in a 4:1 mixture of DMSO and water.

  • Add aqueous NaOH solution to the mixture.

  • Heat the reaction under reflux for approximately 6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

  • Expected Yield: ~76%.[1]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a 5-10 mg sample of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to identify characteristic peaks corresponding to the aromatic, methyl, methylene (-CH₂OH), and isoxazole ring protons and carbons to confirm the structure.

Infrared (IR) Spectroscopy:

  • Prepare a sample of the solid compound, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands, such as a broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹), C-H stretches for aromatic and alkyl groups, and C=N and N-O stretches associated with the isoxazole ring.[7]

Biological Activity and Signaling Pathways

This compound and related isoxazole derivatives have shown significant potential in drug discovery.

Anticancer and Antimicrobial Activity

This compound has demonstrated promising anticancer activity against several human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

Cell LineIC₅₀ Value (µg/mL)Mechanism of Action
MCF-7 (Breast Cancer) 39.80Induces apoptosis[1]
HeLa (Cervical Cancer) 15.48Cell cycle arrest at G2/M phase[1]
Hep3B (Liver Cancer) 23.00Inhibition of alpha-fetoprotein secretion[1]

The compound is also effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for new antimicrobial agents.[1]

Role as a COX-2 Inhibitor Scaffold

Many isoxazole derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural analog, Valdecoxib, is a well-known selective COX-2 inhibitor.[1] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

Visualizations

Diagrams

Synthesis_Workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification start β-Keto Alcohol + Hydroxylamine HCl reaction Cyclization Reaction (Ethanol/Water, 70-80°C, 8-12h) start->reaction Reflux crude Crude Product Mixture reaction->crude workup Aqueous Work-up & Extraction crude->workup Process chromatography Column Chromatography workup->chromatography Purify final_product (5-methyl-3-phenyl-4- isoxazolyl)methanol chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of the target compound.

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins (PGE₂, etc.) COX2->PGs Metabolism Inflammation Inflammation, Pain, Fever PGs->Inflammation Leads to Inhibitor (5-methyl-3-phenyl-4-isoxazolyl) -methanol Scaffold Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by an isoxazole-based inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol, a valuable building block in medicinal chemistry and organic synthesis.[1] The synthesis is presented as a two-stage process, commencing with the formation of the intermediate aldehyde, 5-methyl-3-phenylisoxazole-4-carboxaldehyde, followed by its selective reduction to the target primary alcohol.

The protocols provided are based on established chemical transformations and are intended for use by qualified laboratory personnel. Appropriate safety precautions should be observed throughout the experimental procedures.

Experimental Protocols

Part 1: Synthesis of 5-methyl-3-phenylisoxazole-4-carboxaldehyde

This protocol is adapted from analogous isoxazole syntheses. A common route to 4-formylisoxazoles involves the Vilsmeier-Haack formylation of a 3-substituted-5-methylisoxazole or the manipulation of a 4-carboxyisoxazole derivative. The latter is presented here, starting from the commercially available ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Step 1a: Hydrolysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This step involves the saponification of the ester to the corresponding carboxylic acid.

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid, leading to the precipitation of the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.[2]

Step 1b: Conversion of Carboxylic Acid to Aldehyde

A common method for this conversion is the reduction of an activated carboxylic acid derivative (e.g., an acid chloride or ester) to the aldehyde. A two-step, one-pot procedure via the acid chloride is described.

  • Methodology:

    • Suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane in a dry, inert atmosphere.

    • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

    • In a separate flask, prepare a solution of a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in anhydrous dichloromethane.

    • Cool the reducing agent solution to 0 °C and slowly add the freshly prepared acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-phenylisoxazole-4-carboxaldehyde.[3]

Part 2: Reduction of 5-methyl-3-phenylisoxazole-4-carboxaldehyde to this compound

This protocol details the selective reduction of the aldehyde to the primary alcohol using sodium borohydride, a mild and efficient reducing agent for this transformation.[4][5][6]

  • Methodology:

    • Dissolve 5-methyl-3-phenylisoxazole-4-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

StepReactantReagent(s)SolventTemperature (°C)Reaction Time (h)
1a Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateNaOH (aq)Ethanol/WaterReflux2-4
1b 5-methyl-3-phenylisoxazole-4-carboxylic acid1. Oxalyl chloride, DMF (cat.) 2. NaBH(OAc)3Dichloromethane0 to RT13-18
2 5-methyl-3-phenylisoxazole-4-carboxaldehydeNaBH4Methanol or Ethanol0 to RT1-2

Table 2: Expected Yield and Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
5-methyl-3-phenylisoxazole-4-carboxylic acidC11H9NO3203.1985-95White Solid
5-methyl-3-phenylisoxazole-4-carboxaldehydeC11H9NO2187.1960-75Solid
This compoundC11H11NO2189.2180-95Solid

Visualization of the Synthesis Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Alcohol Synthesis start Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis Step 1a acid 5-methyl-3-phenyl- isoxazole-4-carboxylic acid hydrolysis->acid activation Activation & Reduction (1. Oxalyl Chloride, DMF 2. NaBH(OAc)3, DCM) acid->activation Step 1b aldehyde 5-methyl-3-phenyl- isoxazole-4-carboxaldehyde activation->aldehyde reduction Reduction (NaBH4, MeOH) product (5-methyl-3-phenyl-4- isoxazolyl)methanol reduction->product aldehyde_ref->reduction Step 2

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for Testing the Bioactivity of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-methyl-3-phenyl-4-isoxazolyl)methanol is a synthetic organic compound belonging to the isoxazole class of heterocycles. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential antimicrobial and anticancer properties.[1][2][3] The isoxazole ring is a key structural motif in several approved drugs.[4] This document provides a comprehensive set of experimental protocols to investigate the potential bioactivity of this compound, focusing on its cytotoxic, antimicrobial, and anti-inflammatory effects. The provided methodologies are based on established in vitro assays and are intended to serve as a foundational guide for researchers.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the bioactivity of this compound, hereafter referred to as "Test Compound." These tables are designed for easy comparison of its potential efficacy across different biological assays.

Table 1: In Vitro Cytotoxicity of Test Compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma4825.5
A549Lung Carcinoma4842.1
HCT116Colorectal Carcinoma4833.8
PC3Prostate Cancer4851.2

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Test Compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria64
Bacillus subtilisGram-positive bacteria128
Escherichia coliGram-negative bacteria>256
Pseudomonas aeruginosaGram-negative bacteria>256
Candida albicansFungal128

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Inhibition of TNF-α-induced NF-κB Activation by Test Compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
HEK293NF-κB Reporter Assay2415.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity: MTT Assay

This protocol is used to assess the effect of the Test Compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the Test Compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the Test Compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • Test microorganisms (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • This compound (Test Compound)

  • DMSO

  • Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls.

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Culture the microorganisms overnight in their respective broths. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a stock solution of the Test Compound in DMSO. Perform a two-fold serial dilution of the Test Compound in the appropriate broth in a 96-well plate. The final concentration range should typically be from 1 to 512 µg/mL.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.[5]

  • Controls: Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the ability of the Test Compound to inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.[2]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (Test Compound)

  • DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HEK293-NF-κB reporter cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the Test Compound (e.g., 0.1 to 50 µM) for 1-2 hours before stimulation.

  • Stimulation: Induce NF-κB activation by adding TNF-α to each well (final concentration of 10-20 ng/mL), except for the unstimulated control wells.[6]

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the percentage of inhibition of NF-κB activation for each concentration of the Test Compound relative to the TNF-α-stimulated control. Determine the IC₅₀ value from a dose-response curve.

Mandatory Visualizations

Hypothesized Signaling Pathway Modulation

General Experimental Workflow

Logical Relationship for Hit Identification

References

Application Notes and Protocols for the Quantitative Analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (5-methyl-3-phenyl-4-isoxazolyl)methanol, a key intermediate and potential pharmacophore in drug development. The methodologies outlined below are based on established analytical techniques for structurally related isoxazole derivatives and are intended to serve as a comprehensive guide for researchers in analytical chemistry, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed, offering high sensitivity, specificity, and reproducibility.

Principle

The method involves the separation of the analyte from a sample matrix on a C18 reversed-phase column. The separation is achieved by passing a pressurized liquid solvent (mobile phase) through the column. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (both with 0.1% formic acid) in a gradient or isocratic mode. A starting point could be a 60:40 (v/v) mixture of Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (a starting wavelength of 254 nm is recommended)
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Proposed)

The following table summarizes the proposed parameters for the validation of the HPLC-UV method, based on typical performance characteristics for similar compounds.

Validation ParameterProposed Specification
Linearity (Range) 1 - 100 µg/mL (Correlation coefficient, R² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%
Limit of Detection (LOD) To be determined experimentally (typically < 0.5 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (typically < 1.0 µg/mL)

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Dissolve and Filter Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. This method is particularly suitable for the analysis of pure compounds or simple mixtures.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol). A concentration of 10 µg/mL is a good starting point.

  • Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. This wavelength should be used for all subsequent quantitative measurements.

Quantitative Analysis:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the linear range of the assay.

  • Measurement: Measure the absorbance of the working standards and the sample solution at the predetermined λmax against the solvent blank.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.

  • Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a UV-Vis spectrophotometric analysis.

Concentration (µg/mL)Absorbance at λmax (AU)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763
Sample 0.534

Based on the calibration curve generated from this data, the concentration of the sample can be determined.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Determine λmax B Prepare Stock & Working Standards A->B D Measure Absorbance of Standards & Sample B->D C Prepare Sample Solution C->D E Plot Calibration Curve D->E F Calculate Sample Concentration E->F

Caption: Workflow for UV-Vis spectrophotometric quantification.

Logical Relationship of Analytical Methods

The choice of analytical method often depends on the complexity of the sample matrix and the required sensitivity. The following diagram illustrates a logical approach to selecting an appropriate method for the quantification of this compound.

Method_Selection Start Start: Need to Quantify This compound Matrix Assess Sample Matrix Complexity Start->Matrix Simple Simple Matrix (e.g., Bulk Drug, Simple Formulation) Matrix->Simple Low Complex Complex Matrix (e.g., Biological Fluids, Complex Formulation) Matrix->Complex High UV_Vis UV-Vis Spectrophotometry Simple->UV_Vis HPLC_UV HPLC-UV Simple->HPLC_UV Complex->HPLC_UV End End: Quantified Result UV_Vis->End LC_MS Consider LC-MS/MS for Higher Sensitivity & Specificity HPLC_UV->LC_MS If higher sensitivity is needed HPLC_UV->End LC_MS->End

Caption: Decision tree for selecting an analytical method.

Disclaimer: The protocols and parameters provided in this document are intended as a starting point for method development. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the suitability of the chosen method for its intended purpose.

Application Notes and Protocols for In Vitro Assay Development of (5-methyl-3-phenyl-4-isoxazolyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The (5-methyl-3-phenyl-4-isoxazolyl)methanol scaffold represents a key pharmacophore with potential for development into novel therapeutic agents. These derivatives have been investigated for a range of biological activities, such as the inhibition of enzymes like cyclooxygenases (COX) and targeting various signaling pathways implicated in disease.[4][5][6]

This document provides detailed application notes and protocols for the in vitro evaluation of this compound derivatives. The included assays are designed to assess their cytotoxic effects, potential as enzyme inhibitors, and their impact on key cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
Compound IDDerivative SubstitutionCell LineIC₅₀ (µM) ± SD
IM-1 UnsubstitutedMCF-7 (Breast Cancer)25.3 ± 2.1
IM-1 UnsubstitutedA549 (Lung Cancer)38.7 ± 3.5
IM-2 4-ChloroMCF-7 (Breast Cancer)12.8 ± 1.5
IM-2 4-ChloroA549 (Lung Cancer)19.2 ± 2.3
IM-3 4-MethoxyMCF-7 (Breast Cancer)45.1 ± 4.2
IM-3 4-MethoxyA549 (Lung Cancer)55.6 ± 5.8
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.8 ± 0.1
Doxorubicin (Positive Control)A549 (Lung Cancer)1.2 ± 0.2
Table 2: In Vitro COX-2 Enzyme Inhibition Assay Results
Compound IDDerivative SubstitutionCOX-2 Inhibition IC₅₀ (µM) ± SDSelectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
IM-1 Unsubstituted15.2 ± 1.812.5
IM-2 4-Chloro5.7 ± 0.628.9
IM-3 4-Methoxy28.4 ± 3.18.2
Celecoxib (Positive Control)0.04 ± 0.005375

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound derivatives on the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol).[8][9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium.[8] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Isoxazole Derivatives seed_cells->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the isoxazole derivatives against the COX-2 enzyme.[4][6]

Materials:

  • Purified human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound derivatives

  • Celecoxib (positive control)

  • EIA detection reagents (e.g., Prostaglandin E2 EIA Kit)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.[11]

  • Enzyme and Inhibitor Pre-incubation: Add the COX-2 enzyme to the wells of a 96-well plate. Then, add various concentrations of the isoxazole derivatives or celecoxib. Include a control with no inhibitor.[11] Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding arachidonic acid to each well.[11]

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of Prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.[11]

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis start Start prepare_reagents Prepare Enzyme, Substrate, & Inhibitors start->prepare_reagents pre_incubate Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Terminate Reaction incubate_reaction->stop_reaction quantify_product Quantify Product (e.g., PGE2) stop_reaction->quantify_product analyze_data Calculate % Inhibition & IC50 quantify_product->analyze_data end_node End analyze_data->end_node

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 3: Western Blotting for Akt/GSK3β/β-catenin Signaling Pathway Analysis

This protocol is for analyzing the effect of isoxazole derivatives on the phosphorylation status and expression levels of key proteins in a signaling pathway, such as the Akt/GSK3β/β-catenin pathway.[5][12]

Materials:

  • This compound derivatives

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the isoxazole derivatives for the desired time. Wash cells with ice-cold PBS and then lyse them with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][15]

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.[13][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt pGSK3b p-GSK3β (Inactive) pAkt->pGSK3b Phosphorylation (Inhibition) GSK3b GSK3β GSK3b->pGSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation for Degradation pGSK3b->beta_catenin degradation Degradation beta_catenin->degradation transcription Gene Transcription (Cell Proliferation, Survival) beta_catenin->transcription Translocation isoxazole This compound Derivative isoxazole->pAkt Inhibition

Caption: Simplified Akt/GSK3β/β-catenin signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Derivatization of (5-methyl-3-phenyl-4-isoxazolyl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The modification of the isoxazole core and its substituents is a key strategy in the development of novel therapeutic agents with improved potency and selectivity. This document provides detailed protocols for the derivatization of (5-methyl-3-phenyl-4-isoxazolyl)methanol, a versatile scaffold for generating a library of compounds for structure-activity relationship (SAR) studies.

The hydroxyl group at the 4-position of the isoxazole ring offers a convenient handle for introducing a variety of functional groups, enabling a systematic investigation of how different substituents impact biological activity. This application note will focus on two primary derivatization strategies: esterification and etherification of the parent alcohol. The resulting ester and ether analogs can then be evaluated for their cytotoxic effects on cancer cell lines to establish a preliminary SAR profile. A potential mechanism of action for isoxazole derivatives involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved using UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized according to literature procedures, typically involving the reaction of the corresponding ethyl 5-methyl-3-phenylisoxazole-4-carboxylate with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Experimental Protocols

Protocol 1: Esterification of this compound via Steglich Esterification

This protocol describes the synthesis of ester derivatives of this compound using various carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.5 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Etherification of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives of this compound using various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table presents hypothetical cytotoxic activity data for a series of derivatized compounds against a human cancer cell line (e.g., MCF-7, breast cancer). The IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. This data is for illustrative purposes to guide SAR studies.

Compound IDR GroupIC₅₀ (µM)
Parent -H> 100
Esters
1a -C(O)CH₃45.2
1b -C(O)CH₂CH₃38.7
1c -C(O)Ph25.1
Ethers
2a -CH₃65.8
2b -CH₂CH₃52.4
2c -CH₂Ph15.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Visualization of Key Processes

Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

Derivatization_Workflow Start This compound Esterification Esterification (Protocol 1) Start->Esterification Etherification Etherification (Protocol 2) Start->Etherification Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Purification Purification (Column Chromatography) Esters->Purification Ethers->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Eval Biological Evaluation (Cytotoxicity Assay) Characterization->Bio_Eval SAR SAR Analysis Bio_Eval->SAR

Caption: General workflow for derivatization and SAR studies.

Proposed Signaling Pathway: PI3K/Akt Inhibition

This diagram illustrates the proposed mechanism of action for the synthesized isoxazole derivatives through the inhibition of the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibits SAR_Logic Start Synthesize Library of Derivatives Test Test Biological Activity (e.g., IC50) Start->Test Analyze Analyze Data: Correlate Structural Features with Activity Test->Analyze Identify Identify Key Structural Features for Potency Analyze->Identify Hypothesize Formulate SAR Hypotheses Identify->Hypothesize Design Design New Derivatives Based on Hypotheses Hypothesize->Design Iterate Iterate Synthesis and Testing Design->Iterate Iterate->Start

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for (5-methyl-3-phenyl-4-isoxazolyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A reliable and common route involves a two-step synthesis. The first step is the formation of a 5-methyl-3-phenylisoxazole-4-carboxylate ester via a [3+2] cycloaddition reaction, which is then hydrolyzed to the corresponding carboxylic acid. The second step is the reduction of this carboxylic acid to the target primary alcohol, this compound.

Q2: I am observing a low yield in the isoxazole formation step. What are the potential causes?

A2: Low yields in isoxazole synthesis can arise from several factors. A primary cause is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans. To minimize this, it is recommended to generate the nitrile oxide in situ at a low temperature, ensuring it reacts promptly with the dipolarophile. The purity of starting materials, particularly the benzaldehyde oxime and ethyl acetoacetate, is also crucial. Additionally, reaction temperature and solvent choice can significantly impact the yield.

Q3: What are the common side products in this synthesis?

A3: The most common side product during the isoxazole ring formation is the furoxan dimer, resulting from the self-condensation of two molecules of the nitrile oxide intermediate. In the reduction step, incomplete reduction may leave unreacted carboxylic acid, or over-reduction of other functional groups if present.

Q4: How can I improve the regioselectivity of the isoxazole synthesis?

A4: The reaction between a nitrile oxide and a β-ketoester like ethyl acetoacetate generally provides good regioselectivity for the 4-substituted isoxazole. Ensuring the reaction conditions, such as temperature and reaction time, are well-controlled will favor the desired regioisomer.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexane, should provide good separation from any remaining starting materials or byproducts.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Step 1 (Isoxazole Formation) 1. Decomposition of nitrile oxide intermediate.[1] 2. Impure starting materials (benzaldehyde oxime, ethyl acetoacetate). 3. Sub-optimal reaction temperature.[1] 4. Incorrect solvent.1. Generate the nitrile oxide in situ at low temperatures (e.g., 0-10 °C) to ensure it reacts quickly with the ethyl acetoacetate. 2. Ensure all starting materials are pure and dry. Recrystallize or distill if necessary. 3. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition. Monitor the reaction by TLC to find the optimal balance. 4. Screen different solvents. Ethanol is commonly used, but other polar aprotic solvents could be investigated.
Formation of Significant Side Products (e.g., Furoxans) High concentration of the nitrile oxide intermediate.Generate the nitrile oxide slowly in situ in the presence of the ethyl acetoacetate. This can be achieved by the slow addition of the oxidizing agent (e.g., Chloramine-T).
Incomplete Reaction in Step 2 (Reduction of Carboxylic Acid) 1. Insufficient amount of reducing agent (LiAlH₄). 2. Deactivation of LiAlH₄ by moisture. 3. Low reaction temperature or insufficient reaction time.1. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). 2. Ensure the reaction is carried out under anhydrous conditions using dry solvents and glassware. 3. Allow the reaction to warm to room temperature and stir for an adequate amount of time, monitoring the progress by TLC.
Difficulty in Purifying the Final Product 1. Co-elution of the product with impurities during column chromatography. 2. The product is not fully soluble in the crystallization solvent.1. Adjust the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. If attempting crystallization, screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

Step Reaction Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1aIsoxazole Ester FormationBenzaldehyde oxime, Ethyl acetoacetate, Chloramine-TEthanol10670-80
1bSaponificationEthyl 5-methyl-3-phenylisoxazole-4-carboxylate, NaOHEthanol/WaterReflux2-4>90
2Carboxylic Acid Reduction5-Methyl-3-phenylisoxazole-4-carboxylic acid, LiAlH₄Anhydrous THF0 to Room Temp.2-480-90

Note: Yields are representative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

Part A: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) and freshly distilled ethyl acetoacetate (2.0 eq) in ethanol.

  • Cool the mixture to 10 °C in an ice bath with stirring.

  • Slowly add Chloramine-T (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 10 °C.[1]

  • After the addition is complete, continue stirring at 10 °C for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from hot ethanol to obtain pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]

Part B: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid

  • Dissolve the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Step 2: Reduction to this compound
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).[2][3][4]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.[2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Isoxazole Carboxylic Acid Synthesis cluster_step2 Step 2: Reduction benz_oxime Benzaldehyde Oxime ester Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate benz_oxime->ester [3+2] Cycloaddition Chloramine-T, EtOH, 10°C eaa Ethyl Acetoacetate eaa->ester acid 5-Methyl-3-phenylisoxazole-4-carboxylic Acid ester->acid Hydrolysis NaOH, EtOH/H₂O, Reflux final_product This compound acid->final_product Reduction 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 start Low Final Yield check_step1 Check Yield of Step 1 (Carboxylic Acid) start->check_step1 check_step2 Check Yield of Step 2 (Reduction) start->check_step2 low_step1 Low Yield in Step 1 check_step1->low_step1 Yield < 70% low_step2 Low Yield in Step 2 check_step2->low_step2 Yield < 80% solution1a Verify Starting Material Purity low_step1->solution1a solution1b Optimize Temperature low_step1->solution1b solution1c Ensure In Situ Generation of Nitrile Oxide low_step1->solution1c solution2a Use Anhydrous Conditions low_step2->solution2a solution2b Ensure Sufficient LiAlH₄ low_step2->solution2b solution2c Check Reaction Time/Temp low_step2->solution2c

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Crystallization of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of (5-methyl-3-phenyl-4-isoxazolyl)methanol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, presented in a question-and-answer format.

Problem 1: The compound is not dissolving in the chosen solvent.

  • Question: I've added my crude this compound to the solvent and heated it, but it's not dissolving. What should I do?

  • Answer: This indicates that the solvent is likely not a good choice for this compound at the concentration you are using. Based on the structure of this compound (an aromatic heterocyclic compound with a polar hydroxyl group), you should select a solvent with appropriate polarity.

    • Immediate Steps:

      • Increase Solvent Volume: Gradually add more of the hot solvent to see if the compound dissolves. Be mindful that using a large volume of solvent can significantly decrease your final yield.[1][2]

      • Try a Different Solvent: If adding a reasonable amount of solvent doesn't work, you will need to select a new solvent. Refer to the solvent selection table below and consider solvents with moderate to high polarity. Common choices for compounds with similar functional groups include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or acetone/hexane.

      • Check for Impurities: Highly insoluble impurities in your crude material might give the impression that your desired compound is not dissolving. If you observe a small amount of insoluble material, you may proceed with a hot filtration step to remove it.[3]

Problem 2: No crystals are forming upon cooling.

  • Question: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What steps can I take to induce crystallization?

  • Answer: The absence of crystal formation upon cooling suggests that the solution is not supersaturated. This could be due to using too much solvent or the intrinsic properties of the compound in that particular solvent.

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

        • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

      • Increase Concentration:

        • Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.[2]

      • Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

      • Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Problem 3: The compound "oils out" instead of crystallizing.

  • Question: Upon cooling, my compound separated as an oil instead of forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.

    • Corrective Actions:

      • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

      • Lower the Crystallization Temperature: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point.

      • Use a Solvent Gradient: Dissolve the compound in a good solvent and slowly add an anti-solvent at a slightly elevated temperature.

Problem 4: The crystallization happens too quickly.

  • Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of the solution. Is this a problem?

  • Answer: Yes, rapid crystallization often traps impurities within the crystal lattice, which defeats the purpose of recrystallization.[2] The goal is to allow for slow and selective crystal growth.

    • How to Slow Down Crystallization:

      • Reheat and Add More Solvent: Reheat the flask to redissolve the solid. Add a small excess of the hot solvent to ensure that the solution is not oversaturated at the boiling point.[2]

      • Slower Cooling: Insulate the flask to slow down the cooling rate. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature.

Problem 5: The final yield is very low.

  • Question: After filtration and drying, I recovered very little of my compound. What could have caused the low yield?

  • Answer: A low yield can be attributed to several factors throughout the crystallization process.

    • Potential Causes and Solutions:

      • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which results in a significant portion of your compound remaining in the mother liquor. To remedy this, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.

      • Premature Crystallization: If the compound crystallized in the filter paper during a hot filtration step, you may have lost a significant amount of product. Ensure your filtration apparatus is pre-heated.

      • Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can cause some of the product to dissolve. Use only a minimal amount of ice-cold solvent for washing.

      • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its structure, good starting points for solvent screening would be alcohols (ethanol, methanol), esters (ethyl acetate), or ketones (acetone). Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. A small-scale solubility test is the best way to determine the optimal solvent.

Q2: How pure does my crude material need to be before attempting crystallization?

A2: While crystallization is a purification technique, starting with material that is at least 80-90% pure is recommended for better results. The presence of large amounts of impurities can interfere with crystal lattice formation and may lead to "oiling out" or poor crystal quality.

Q3: Should I decolorize my solution with activated carbon?

A3: If your hot solution has a noticeable color and the pure compound is known to be colorless or white, you can use a small amount of activated carbon to remove colored impurities. However, use it sparingly as activated carbon can also adsorb your desired product, leading to a lower yield.

Q4: How can I improve the quality of my crystals?

A4: The key to growing large, pure crystals is slow cooling. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed before placing it in an ice bath. Avoid agitating the solution during crystal growth.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Predicted)

SolventPolarityPredicted Solubility (at Room Temp)Predicted Solubility (at Boiling Point)
WaterHighLowLow to Moderate
MethanolHighModerateHigh
EthanolHighModerateHigh
AcetoneMedium-HighModerateHigh
Ethyl AcetateMediumLow to ModerateHigh
DichloromethaneMedium-LowLowModerate
TolueneLowVery LowLow
HexaneVery LowInsolubleVery Low

Note: This table is based on general principles of solubility ("like dissolves like") for a molecule with both aromatic (nonpolar) and alcohol (polar) functionalities. Experimental verification is necessary.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.

Mandatory Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool poor_crystals Poor Quality Crystals (Rapid Formation) dissolve->poor_crystals Crashes Out crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No good_crystals Good Quality Crystals crystals_form->good_crystals Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation concentrate Concentrate Solution no_crystals->concentrate induce_nucleation->cool concentrate->cool oil Oiling Out Occurs oiling_out->oil Yes oiling_out->good_crystals No reheat_dilute Reheat and Add More Solvent oil->reheat_dilute slow_cool Cool Slowly reheat_dilute->slow_cool slow_cool->crystals_form filter_dry Filter and Dry Crystals good_crystals->filter_dry poor_crystals->reheat_dilute end Pure Compound filter_dry->end

Caption: Troubleshooting workflow for common crystallization issues.

Experimental_Workflow start Start: Crude Compound solvent_selection 1. Select Appropriate Solvent (Small-Scale Test) start->solvent_selection dissolution 2. Dissolve Crude Compound in Minimum Hot Solvent solvent_selection->dissolution decolorization_check Solution Colored? dissolution->decolorization_check add_carbon 3a. Add Activated Carbon decolorization_check->add_carbon Yes hot_filtration_check Insoluble Impurities? decolorization_check->hot_filtration_check No hot_filtration 3b. Hot Gravity Filtration add_carbon->hot_filtration hot_filtration_check->hot_filtration Yes crystallization 4. Cool Solution Slowly to Induce Crystallization hot_filtration_check->crystallization No hot_filtration->crystallization isolation 5. Isolate Crystals via Vacuum Filtration crystallization->isolation washing 6. Wash Crystals with Ice-Cold Solvent isolation->washing drying 7. Dry the Purified Crystals washing->drying end End: Pure Crystalline Product drying->end

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Purification of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of (5-methyl-3-phenyl-4-isoxazolyl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.

Troubleshooting Guide

This section addresses common issues observed during the purification of this compound in a question-and-answer format.

Q1: My product oiled out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" typically occurs when the solute is supersaturated in the solvent, or when the melting point of the solute is lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a previously obtained pure crystal of the compound can also initiate crystallization.

    • Solvent System Modification: The chosen solvent system may not be optimal. If you are using a single solvent, try a mixed solvent system. Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Gentle heating to redissolve the oil followed by slow cooling can promote crystal growth.

    • Lower the Temperature: Ensure the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Q2: I am observing significant streaking/tailing of my compound on the TLC plate during column chromatography. How can I improve the separation?

A2: Streaking or tailing on a silica gel TLC plate is often indicative of issues with the compound's interaction with the stationary phase, which can be due to its polarity or acidic/basic nature.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: The polarity of the eluent may be too high or too low. Experiment with different ratios of your polar and non-polar solvents. A common starting point for isoxazole derivatives is a mixture of hexane and ethyl acetate.[1]

    • Incorporate Additives: If your compound has basic or acidic functionalities, adding a small amount of a modifier to the mobile phase can significantly improve peak shape. For a potentially basic compound, adding 0.1-1% triethylamine to the eluent can help. For acidic impurities, a small amount of acetic acid or formic acid may be beneficial.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample can also lead to poor separation.

Q3: The yield of my purified product is very low after column chromatography. What are the potential causes and solutions?

A3: Low recovery after column chromatography can be due to several factors, from irreversible adsorption on the silica gel to improper fraction collection.

  • Troubleshooting Steps:

    • Check for Irreversible Adsorption: If the compound is highly polar, it may be sticking to the silica gel. Pre-treating the silica gel with a small amount of a polar solvent or an additive like triethylamine (for basic compounds) can help to deactivate highly acidic sites on the silica.

    • Optimize Fraction Collection: Monitor the column elution closely using TLC. Collect smaller fractions, especially around the expected elution volume of your product, to avoid mixing pure fractions with impure ones.

    • Re-evaluate the Solvent System: If the compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of the mobile phase (gradient elution) to ensure the compound is eluted from the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often originate from the synthetic route. These can include:

  • Unreacted Starting Materials: Such as the corresponding β-keto alcohol and hydroxylamine hydrochloride.

  • Side-Reaction Products: Furoxans, which can form from the dimerization of nitrile oxide intermediates, are a common byproduct in isoxazole synthesis.

  • Hydrolysis Products: If water is present during the reaction or work-up, the starting materials or product could potentially undergo hydrolysis.

Q2: Which purification technique is generally preferred for this compound?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is often a highly effective and efficient method for removing small amounts of impurities, especially if the crude product is already relatively pure. It can yield a product with very high purity (>98%).

  • Column chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities, or for separating isomeric byproducts.[2]

Q3: What are the recommended storage conditions for purified this compound?

A3: While specific stability data is not widely published, as a general practice for organic compounds, it is advisable to store the purified solid in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Data Presentation

The following tables summarize quantitative data for the purification of this compound and related compounds.

Table 1: Recrystallization Data for this compound

Solvent SystemPurity AchievedReference
Ethanol/Water (7:3)>98%[2]

Table 2: Column Chromatography Data for Isoxazole Derivatives (Comparative)

CompoundStationary PhaseMobile PhaseYieldPurityReference
(3-phenylisoxazol-5-yl)methanolSilica GelPetroleum ether / Ethyl acetate (3:1)61.7%Not Specified[3]
General Isoxazole DerivativesSilica GelHexane / Ethyl acetate (gradient)Not SpecifiedHigh[1][4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol/water (7:3 v/v) solution with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (7:3) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization High initial purity ColumnChromatography Column Chromatography Crude->ColumnChromatography Significant impurities HighPurity High Purity Product (>98%) Recrystallization->HighPurity Impure Impure Fractions/ Mother Liquor Recrystallization->Impure ModeratePurity Purified Product ColumnChromatography->ModeratePurity ColumnChromatography->Impure

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization Start Recrystallization Issue: Product Oiled Out Action1 Scratch flask interior or add seed crystal Start->Action1 Check1 Crystals Form? Action1->Check1 Action2 Modify solvent system: Add anti-solvent Check1->Action2 No Success Successful Crystallization Check1->Success Yes Check2 Crystals Form? Action2->Check2 Action3 Cool slowly (Room temp -> Ice bath) Check2->Action3 No Check2->Success Yes Action3->Success Failure Consider alternative purification method Action3->Failure

Caption: Troubleshooting guide for product oiling out during recrystallization.

References

Technical Support Center: Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to inactive reagents or suboptimal reaction conditions.- Ensure the purity and reactivity of starting materials. - Verify the reaction temperature and time as specified in the protocol. - Check the pH of the reaction mixture if applicable.
Side reactions consuming starting materials.- Analyze the crude product mixture using TLC, GC-MS, or LC-MS to identify major byproducts. - Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side reactions.
Poor recovery during workup and purification.- Optimize the extraction and purification procedures. - Ensure the chosen solvent for recrystallization provides good differential solubility for the product and impurities.
Presence of a Major Impurity Formation of isomeric isoxazoles.- In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, regioisomeric isoxazoles can form. - Optimize reaction conditions (e.g., pH, catalyst) to favor the desired isomer. - Employ chromatographic purification to separate the isomers.
Unreacted starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase reaction time or temperature if necessary.
Formation of furoxans (in [3+2] cycloaddition routes).- Furoxans can form from the dimerization of the nitrile oxide intermediate. - Generate the nitrile oxide in situ in the presence of the alkyne to keep its concentration low.
Product Fails to Crystallize Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography before attempting crystallization. - Try different crystallization solvents or solvent mixtures.
Product is an oil at room temperature.- Confirm the identity and purity of the product using analytical techniques. The expected product is a solid.
Inconsistent Results Variability in raw material quality.- Source reagents from reliable suppliers and verify their purity upon receipt.
Poor control over reaction parameters.- Carefully control reaction temperature, stirring speed, and addition rates of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the 5-methyl-3-phenyl-4-isoxazolyl core structure involve:

  • Cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine: This is a classic and robust method for forming the isoxazole ring.

  • [3+2] Cycloaddition This modern approach involves the reaction of a nitrile oxide with an alkyne.

The methanol group at the 4-position is typically introduced by reduction of a corresponding carboxylic acid or aldehyde precursor.

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

A2: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the 1,3-dicarbonyl precursor or the phenyl-containing starting material.

  • Isomeric byproducts: Depending on the synthetic route, regioisomers of the desired isoxazole may form.

  • Furoxans: In synthetic routes involving nitrile oxides, dimerization can lead to the formation of furoxans as a significant byproduct.

  • Over-oxidation or over-reduction products: If the synthesis involves oxidation or reduction steps, impurities from incomplete or excessive reactions can occur.

  • Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q3: How can I best purify the crude this compound?

A3: A combination of techniques is often most effective:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography is a powerful tool. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components based on their polarity.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of the main component and detecting trace-level impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and to identify and quantify impurities with distinct signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the molecule.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Formyl-5-methyl-3-phenylisoxazole

This protocol outlines a representative method for the synthesis of this compound starting from 4-formyl-5-methyl-3-phenylisoxazole.

Materials:

  • 4-Formyl-5-methyl-3-phenylisoxazole

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-formyl-5-methyl-3-phenylisoxazole (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.

  • Slowly add sodium borohydride (1.1 eq) to the solution in small portions, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 4-Formyl-5-methyl-3-phenylisoxazole 4-Formyl-5-methyl-3-phenylisoxazole Reduction Reduction 4-Formyl-5-methyl-3-phenylisoxazole->Reduction Sodium_Borohydride Sodium Borohydride (NaBH4) Sodium_Borohydride->Reduction Target_Molecule This compound Reduction->Target_Molecule Methanol/DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, GC-MS) Optimize_Conditions->Analyze_Byproducts Analyze_Byproducts->Impurity_Detected Purification Optimize Purification (Recrystallization, Chromatography) Impurity_Detected->Purification Yes End End Impurity_Detected->End No Purification->End Isomer_Formation Isomeric Impurity? Adjust pH/Catalyst Purification->Isomer_Formation If isomers present

Caption: Troubleshooting workflow for synthesis issues.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Nitrile_Oxide Nitrile Oxide Intermediate Desired_Isoxazole Desired Isoxazole Product Nitrile_Oxide->Desired_Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne Alkyne->Desired_Isoxazole Furoxan Furoxan Impurity Nitrile_Oxide_2 Nitrile Oxide Intermediate Nitrile_Oxide_2->Furoxan Dimerization

Caption: Furoxan impurity formation via nitrile oxide dimerization.

Technical Support Center: Enhancing the Solubility of (5-methyl-3-phenyl-4-isoxazolyl)methanol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (5-methyl-3-phenyl-4-isoxazolyl)methanol in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound critical for bioassays?

A1: For a compound to be accurately evaluated in a bioassay, it must be fully dissolved in the aqueous assay buffer.[1] Poor aqueous solubility is a significant challenge in drug discovery, potentially affecting a large percentage of new chemical entities.[1] If this compound precipitates, the actual concentration exposed to the biological target will be unknown and lower than intended. This can lead to inaccurate results, such as underestimated potency (e.g., IC50/EC50 values), poor reproducibility, and the risk of discarding a potentially promising compound.[1]

Q2: What are the general physicochemical properties of isoxazole derivatives that influence their solubility?

A2: Isoxazole derivatives are often characterized by low aqueous solubility.[2] The isoxazole ring itself is a polar heterocyclic structure.[3] However, the overall solubility of a substituted isoxazole like this compound is heavily influenced by the lipophilicity of its substituents (the methyl and phenyl groups in this case). The presence of the phenyl group, in particular, contributes to the compound's hydrophobicity, which can lead to poor water solubility. Many isoxazole-containing compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]

Q3: What is the first step to take when encountering solubility issues with this compound?

A3: The initial step is to prepare a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice as it can dissolve a wide array of compounds at high concentrations (e.g., 10-30 mM).[1] From this stock, the compound is then diluted into the aqueous assay buffer. However, it's crucial to be aware of the potential for the compound to precipitate upon dilution, a common issue known as "crashing out".[1]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A4: This common problem occurs when the compound's concentration exceeds its solubility limit in the final assay medium.[1] To address this, you can explore several strategies, which will be detailed in the troubleshooting guide below. These include adjusting the pH of the buffer, using co-solvents, or employing solubilizing excipients like cyclodextrins.[1][2] It is also important to determine the maximum concentration of DMSO that your specific assay can tolerate without affecting the biological system, which is often in the range of 0.5-1% (v/v) for cell-based assays.[1]

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides a systematic approach to troubleshooting and improving the solubility of this compound for your bioassays.

Problem 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Cause: The concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility.

Solutions:

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds when added to the final buffer.[1][4] It is essential to first determine the maximum concentration of any co-solvent that your specific assay can tolerate without affecting biological activity.[1]

    • Common Co-solvents:

      • Dimethyl Sulfoxide (DMSO): Often tolerated up to 0.5-1% (v/v) in many cell-based assays.[1]

      • Ethanol: Another common choice, but its volatility and potential effects on cells need to be considered.

      • Polyethylene Glycol (PEG 400): A less toxic alternative to DMSO.[1]

      • Propylene Glycol: Frequently used in pharmaceutical formulations.

Problem 2: pH Modification and Co-solvents are Insufficient or Incompatible

Cause: The compound's solubility remains too low for the desired assay concentration, or the required levels of co-solvents interfere with the assay.

Solutions:

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[6][7] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[5]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[8] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays at concentrations above their critical micelle concentration (CMC). It is crucial to test for any potential interference of the surfactant with the assay.

Problem 3: Requirement for Higher Compound Concentrations or In Vivo Studies

Cause: The desired concentration for potent compounds or for in vivo studies cannot be achieved with simple formulation approaches.

Solutions:

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and increased saturation solubility.[9][10][11] Techniques such as media milling or high-pressure homogenization can be used to produce nanocrystals.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can be effective.[12][13] These formulations can improve solubility and absorption.[12]

Quantitative Data Summary

The following table summarizes common solvents and excipients used to improve the solubility of poorly soluble compounds. The starting concentrations provided are general recommendations and should be optimized for your specific experimental setup.

Method Agent Mechanism of Action Typical Starting Concentration Advantages Disadvantages
Co-solvents DMSOReduces the polarity of the aqueous medium.0.1 - 1% (v/v) in final assay bufferHigh solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[1]
EthanolReduces the polarity of the aqueous medium.0.1 - 2% (v/v) in final assay bufferReadily available and effective.Can cause protein denaturation and cell stress.
PEG 400Reduces the polarity of the aqueous medium.1 - 10% (v/v) in final assay bufferGenerally less toxic than DMSO and ethanol.[1]May be more viscous.
Inclusion Complexation HP-β-CyclodextrinForms inclusion complexes by encapsulating the hydrophobic drug molecule.[5]1 - 10% (w/v) in final assay bufferHigh solubilizing capacity, low toxicity.[5]Can be a more expensive option.
Surfactants Tween® 80Forms micelles that solubilize the drug.0.01 - 0.5% (v/v) in final assay bufferEffective at low concentrations.Can interfere with some biological assays.
pH Modification Buffers (e.g., Phosphate, Acetate)Increases the proportion of the more soluble ionized form of the compound.pH range 5.0 - 8.0Simple and cost-effective.Only effective for ionizable compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions with a Co-solvent
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Dilution into Assay Buffer: Dilute the DMSO stock solutions into the final aqueous assay buffer to achieve the desired final compound concentrations. Ensure the final DMSO concentration does not exceed the tolerance limit of your assay (typically ≤1%). For example, to achieve a 100 µM final concentration with 1% DMSO, add 2 µL of a 10 mM stock to 198 µL of assay buffer.

  • Solubility Assessment: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a relevant incubation period. For a more quantitative assessment, nephelometry or light scattering can be used.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Solution Preparation: Prepare a 10% (w/v) solution of HP-β-cyclodextrin in your aqueous assay buffer.

  • Complex Formation (Kneading Method):

    • Place a known amount of this compound in a mortar.

    • Add a small amount of the HP-β-cyclodextrin solution to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.[6]

    • Gradually add more of the cyclodextrin solution while continuing to knead.

    • Transfer the mixture to a container and stir for 24-48 hours to ensure maximum complexation.

  • Filtration and Concentration Determination: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Determine the concentration of the solubilized compound using a suitable analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting start Start with solid compound stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate ph_adjust Adjust Buffer pH precipitate->ph_adjust cosolvent Add Co-solvent precipitate->cosolvent cyclodextrin Use Cyclodextrins precipitate->cyclodextrin nanoparticle Nanoparticle Formulation precipitate->nanoparticle proceed Proceed with Assay no_precipitate->proceed

Caption: Workflow for solubilizing this compound.

signaling_pathway cluster_methods Solubility Enhancement Strategies A Poorly Soluble Compound (this compound) B pH Adjustment A->B Ionizable? C Co-solvents (DMSO, PEG 400) A->C D Cyclodextrin Complexation (HP-β-CD) A->D E Nanoparticle Formulation A->E F Solubilized Compound in Aqueous Bioassay Medium B->F C->F D->F E->F

References

Side reactions to avoid during the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol. The following sections address common issues and provide detailed experimental protocols to help mitigate side reactions and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for the synthesis of the isoxazole core of this compound. The final step in both routes typically involves the reduction of a carbonyl group at the 4-position.

  • Route 1: [3+2] Cycloaddition. This method involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. For the target molecule, this would involve the reaction of benzonitrile oxide with a substituted alkyne.

  • Route 2: Condensation with Hydroxylamine. This classic approach involves the condensation of a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, with hydroxylamine or its salt. For this compound, a suitable precursor is ethyl 2-benzoyl-3-oxobutanoate, which upon reaction with hydroxylamine hydrochloride yields ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. This ester is then reduced to the target methanol derivative.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can arise from several factors depending on the synthetic route. In the [3+2] cycloaddition, a common issue is the dimerization of the nitrile oxide intermediate to form furoxans, which reduces the amount of nitrile oxide available for the desired reaction.[1][2] For the condensation route, incomplete reaction or the formation of side products during the cyclization can lead to lower yields. In the final reduction step, improper choice of reducing agent or reaction conditions can lead to incomplete conversion or degradation of the product.

Q3: I am observing the formation of an isomeric isoxazole. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge in isoxazole synthesis.

  • In the [3+2] cycloaddition , the regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne. The use of internal alkynes can lead to mixtures of 3,4,5-trisubstituted isoxazoles. To favor a specific isomer, careful selection of substituents and reaction conditions is necessary.[1]

  • In the condensation of β-dicarbonyl compounds with hydroxylamine , the reaction can potentially yield two different isoxazole isomers if the β-dicarbonyl is unsymmetrical. Controlling the pH and reaction temperature can influence the regioselectivity.

Q4: Can the isoxazole ring open during the reduction of the ester or aldehyde at the 4-position?

A4: Yes, isoxazole ring opening under reductive conditions is a known side reaction. While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing esters to alcohols, they can also potentially cleave the N-O bond of the isoxazole ring, leading to the formation of β-aminoenones or other degradation products.[3][4] The choice of reducing agent and careful control of reaction conditions, such as temperature, are crucial to avoid this. Milder reducing agents like sodium borohydride (NaBH₄) are generally less likely to cause ring opening but are typically not reactive enough to reduce esters under standard conditions.[5][6][7]

Troubleshooting Guides

Issue 1: Formation of Furoxan Biproduct in [3+2] Cycloaddition

Problem: Low yield of the desired isoxazole with the concurrent formation of a significant amount of a solid byproduct, identified as a furoxan (1,2,5-oxadiazole 2-oxide).

Cause: Furoxans are formed by the dimerization of the nitrile oxide intermediate. This side reaction is favored at higher concentrations of the nitrile oxide.[1][2]

Solutions:

Troubleshooting Step Details Expected Outcome
Slow Addition of Reagents Generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved by the slow addition of the base (e.g., triethylamine) or the oxidizing agent (for in situ generation from an aldoxime) to the reaction mixture containing the alkyne. A syringe pump is recommended for precise control.[2]Maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition with the alkyne over dimerization.
Control of Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can disfavor the dimerization reaction, which often has a higher activation energy than the cycloaddition.
Use of a Slight Excess of the Alkyne Employing a small excess (1.1-1.2 equivalents) of the alkyne can help to trap the nitrile oxide as it is formed.Increases the probability of the desired cycloaddition reaction occurring before dimerization.
Issue 2: Formation of Regioisomers

Problem: The reaction produces a mixture of the desired this compound and its regioisomer.

Cause: Lack of regiocontrol during the isoxazole ring formation.

Solutions:

Troubleshooting Step Details Expected Outcome
Optimize Reaction Conditions for Condensation When using the condensation route with an unsymmetrical β-ketoester, systematically vary the pH, solvent, and temperature. For example, running the reaction under acidic versus basic conditions can favor the formation of one regioisomer over the other.Identification of conditions that provide the highest regioselectivity for the desired isoxazole.
Choice of Precursors for Cycloaddition In the [3+2] cycloaddition route, the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne dictate the regiochemical outcome. A careful review of literature precedents for similar 3,4,5-trisubstituted isoxazoles is recommended to select the appropriate precursors.[1]Enhanced formation of the desired regioisomer.
Alternative Synthetic Strategies Consider alternative synthetic routes that are known to be highly regioselective, such as those involving enamines or β-enamino diketones.[1]Access to the desired product with high isomeric purity.
Issue 3: Isoxazole Ring Opening During Reduction

Problem: Low yield of this compound during the reduction of the corresponding ester or aldehyde, with the formation of polar, UV-active byproducts.

Cause: Reductive cleavage of the N-O bond in the isoxazole ring by the reducing agent.

Solutions:

Troubleshooting Step Details Expected Outcome
Use of Milder Reducing Agents If starting from the corresponding aldehyde, use a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol at low temperature (0 °C to room temperature).Selective reduction of the aldehyde to the alcohol without affecting the isoxazole ring.
Modified LiAlH₄ Conditions For the reduction of the ester, perform the reaction with LiAlH₄ at a low temperature (e.g., -78 °C to 0 °C) and carefully monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed.Minimizes the risk of over-reduction and ring cleavage.
Alternative Reducing Agents Explore other reducing agents known for their chemoselectivity, such as diisobutylaluminium hydride (DIBAL-H) for the partial reduction of the ester to the aldehyde, which can then be reduced under milder conditions.Improved yield of the desired alcohol by avoiding harsh reduction conditions.

Experimental Protocols

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol is adapted from a known procedure for the synthesis of the precursor to this compound.[8]

Materials:

  • Benzaldehyde oxime

  • Chloramine-T

  • Ethyl acetoacetate

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethanol (20 ml) is prepared.

  • The reaction mixture is stirred at 10 °C for approximately 6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After the completion of the reaction, the solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from hot ethanol to yield single crystals of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Reduction of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to this compound

Materials:

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dilute sulfuric acid or a saturated aqueous solution of sodium sulfate for quenching

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • A solution of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis_and_Side_Reactions cluster_main_pathway Main Synthetic Pathway cluster_side_reactions Potential Side Reactions A Ethyl 2-benzoyl-3-oxobutanoate + Hydroxylamine B Ethyl 5-methyl-3-phenyl- isoxazole-4-carboxylate A->B Condensation SR1 Isomeric Isoxazole A->SR1 Lack of regioselectivity C (5-methyl-3-phenyl-4- isoxazolyl)methanol B->C Reduction (e.g., LiAlH4) SR2 β-Aminoenone (Ring Opening) B->SR2 Harsh reduction conditions SR3 Unreacted Starting Material (Incomplete Reduction) B->SR3 Insufficient reducing agent/ reaction time

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Identify Byproducts (NMR, MS, LC-MS) start->q1 q2 Check for Unreacted Starting Material (TLC) start->q2 sol1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) q1->sol1 Byproduct Identified sol2 Change Reagents (e.g., Milder Reducing Agent) q1->sol2 Side Reaction Occurred q2->sol1 Incomplete Reaction end Improved Yield/ Purity sol1->end Re-run Experiment sol2->end Re-run Experiment sol3 Improve Purification Method (Chromatography, Recrystallization) sol3->end Re-purify Product

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scaling Up the Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address potential issues encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently cited scalable method for the synthesis of this compound is the cyclization of a β-keto alcohol precursor. This method involves the reaction of a suitably substituted β-keto alcohol with hydroxylamine hydrochloride. This approach is advantageous for scale-up due to the availability of starting materials and generally good yields.

Q2: I am observing low yields during the synthesis. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Incomplete reaction, side-product formation, or suboptimal reaction conditions are common culprits. To improve the yield, consider the following:

  • Purity of Reactants: Ensure the starting materials, especially the β-keto alcohol and hydroxylamine hydrochloride, are of high purity.

  • Reaction Temperature: The reaction is temperature-sensitive. Maintaining a consistent temperature, typically between 70-80°C, is crucial for optimal results.

  • pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts. Ensure proper pH control throughout the reaction.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.

Q3: I am seeing the formation of an unexpected side-product. What is the likely impurity and how can I minimize it?

A3: A common side-product in isoxazole synthesis is the formation of isomeric isoxazoles or incompletely cyclized intermediates. To minimize the formation of these impurities:

  • Control of Reaction Conditions: Strict control of temperature and reaction time can favor the formation of the desired product.

  • Stoichiometry of Reactants: Ensure the correct stoichiometric ratio of the reactants. An excess of either the β-keto alcohol or hydroxylamine hydrochloride can lead to the formation of side-products.

  • Order of Addition: The order in which the reactants are added can also play a role. A slow, controlled addition of one reactant to the other can help to minimize the formation of undesired products.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: For large-scale purification, crystallization is often the most effective and economical method. The choice of solvent is critical for successful crystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvent systems for the recrystallization of this compound include ethanol/water mixtures. Column chromatography can also be used for purification, but it may be less practical for very large quantities.

Troubleshooting Guides

Issue 1: Incomplete Reaction
Symptom Possible Cause Suggested Solution
Starting material is still present after the recommended reaction time.Insufficient reaction temperature or time.Ensure the reaction mixture is maintained at the optimal temperature (70-80°C). Extend the reaction time and monitor the progress by TLC or HPLC.
Poor mixing in a large reactor.Use an appropriately sized overhead stirrer to ensure efficient mixing. Consider using baffles in the reactor to improve agitation.
Deactivated catalyst or reagent.Ensure the hydroxylamine hydrochloride is of good quality and has been stored properly.
Issue 2: Product Isolation and Purification Difficulties
Symptom Possible Cause Suggested Solution
The product precipitates as an oil instead of a solid.Presence of impurities.Purify a small sample by column chromatography to obtain a pure solid. Use the pure solid to seed the bulk solution to induce crystallization.
Inappropriate crystallization solvent.Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization.
The product is difficult to filter due to fine particle size.Rapid crystallization.Allow the product to crystallize slowly by gradually cooling the solution. Stirring during crystallization can also help to form larger crystals.

Experimental Protocols

Gram-Scale Synthesis of this compound via β-Keto Alcohol Cyclization

This protocol is based on established methods for the synthesis of similar isoxazole derivatives.

Materials:

  • 3-phenyl-4-hydroxy-4-methyl-2-pentanone (β-keto alcohol precursor)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus

Procedure:

  • Charge the reactor with the β-keto alcohol precursor.

  • Add a 3:1 mixture of ethanol and water to the reactor.

  • Begin stirring and heat the mixture to 70-80°C.

  • Once the temperature is stable, slowly add hydroxylamine hydrochloride to the reaction mixture.

  • Maintain the reaction at 70-80°C for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by filtration and wash with a cold ethanol/water mixture.

  • Dry the product under vacuum to a constant weight.

Quantitative Data Summary:

ParameterValue
Solvent Ethanol/Water (3:1)
Temperature 70–80°C
Time 8–12 hours
Yield 65–72%[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup and Purification Charge_Reactants Charge Reactor with β-Keto Alcohol Precursor and Solvent Heat_Mixture Heat to 70-80°C Charge_Reactants->Heat_Mixture Add_Reagent Slowly Add Hydroxylamine HCl Heat_Mixture->Add_Reagent Reaction Maintain at 70-80°C for 8-12 hours Add_Reagent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Induce Precipitation (add cold water if needed) Cooling->Precipitation Filtration Filter and Wash Solid Product Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Consistently 70-80°C? Start->Check_Temp Check_Mixing Is Mixing Adequate for Reactor Size? Check_Temp->Check_Mixing Yes Adjust_Temp Adjust Heating and Monitor Temperature Check_Temp->Adjust_Temp No Check_Reagents Are Reagents High Purity and Stored Correctly? Check_Mixing->Check_Reagents Yes Improve_Mixing Increase Stirring Speed or Use Baffles Check_Mixing->Improve_Mixing No Use_New_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Use_New_Reagents No Monitor_Reaction Extend Reaction Time and Monitor by TLC/HPLC Check_Reagents->Monitor_Reaction Yes Adjust_Temp->Check_Mixing Improve_Mixing->Check_Reagents Use_New_Reagents->Monitor_Reaction

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Stability issues with (5-methyl-3-phenyl-4-isoxazolyl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of (5-methyl-3-phenyl-4-isoxazolyl)methanol in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The isoxazole ring, the core scaffold of the molecule, is susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of the isoxazole ring in my compound?

A2: The isoxazole ring is generally most stable in the neutral pH range.[1] It is susceptible to both acid- and base-catalyzed hydrolysis.[1] Specifically, basic conditions can lead to the opening of the isoxazole ring. For instance, a similar isoxazole-containing compound, leflunomide, shows significant decomposition at pH 10.0, while it remains stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at 25°C.[2]

Q3: Is this compound sensitive to temperature?

A3: Yes, temperature can significantly impact the degradation rate, especially in non-neutral pH solutions. For example, the base-catalyzed degradation of leflunomide is considerably faster at 37°C than at 25°C.[2] Therefore, it is crucial to control the temperature of your solutions, especially during long-term storage or prolonged experiments.

Q4: Should I be concerned about the photostability of my compound?

A4: Yes, isoxazole-containing compounds can be sensitive to UV light. The weak N-O bond in the isoxazole ring can break upon UV irradiation, leading to rearrangement and degradation of the molecule.[3][4] It is recommended to protect solutions of this compound from light, especially during storage and handling.

Q5: What are the likely degradation products of this compound?

A5: Under hydrolytic conditions (acidic or basic), the isoxazole ring can open. In acidic and neutral conditions, degradation of a similar isoxazole derivative yielded 2-methyl-cyanoacetamide as one of the products resulting from ring cleavage.[1] Under basic conditions, ring opening is also the primary degradation pathway.[2] Photodegradation can lead to rearrangement products like oxazoles via an azirine intermediate.[3]

Q6: What are the recommended storage conditions for solutions of this compound?

A6: Based on general stability data for isoxazoles, it is recommended to store solutions at a neutral pH, protected from light, and at low temperatures (e.g., 2-8°C) to minimize degradation. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.

Troubleshooting Guides

This section provides troubleshooting for common stability-related issues.

Problem 1: I am observing a loss of my compound's concentration over time in my stock solution.

Possible Cause Troubleshooting Step
pH-mediated degradation Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral pH (around 7). Consider using a buffered solvent system for better pH control.
Temperature-induced degradation Ensure your stock solution is stored at the recommended low temperature (2-8°C). Avoid leaving the solution at room temperature for extended periods.
Photodegradation Protect your solution from light by using amber vials or wrapping the container in aluminum foil. Minimize exposure to ambient light during handling.
Solvent reactivity While common laboratory solvents are generally inert, ensure that the solvent used does not contain impurities that could react with your compound. Use high-purity solvents.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing my sample.

Possible Cause Troubleshooting Step
Formation of degradation products This is a strong indication of compound instability. Refer to the potential degradation pathways (see FAQ A5). Try to identify the degradation products using techniques like LC-MS.
Reaction with excipients or other components in the formulation If your sample is a complex mixture, consider potential interactions between this compound and other components. Analyze the stability of the compound in simpler solutions to isolate the cause.
Contamination Ensure proper cleaning of all glassware and equipment to rule out external contamination.

Data Presentation

The following table summarizes the stability of a related isoxazole compound, leflunomide, under different pH and temperature conditions, which can serve as a general guide.

Table 1: Half-life (t1/2) of Leflunomide Decomposition in Solution [2]

pHTemperature (°C)Half-life (t1/2)
4.025Stable
7.425Stable
10.0256.0 hours
4.037Stable
7.4377.4 hours
10.0371.2 hours

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution in a solid or solution state at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and white light (fluorescent lamp) for a specified duration (e.g., 24 hours). A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Mandatory Visualization

Degradation_Pathway cluster_conditions Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid Acidic pH (e.g., HCl) RingOpened Ring-Opened Products (e.g., Cyanoacetamide derivatives) Acid->RingOpened Base Basic pH (e.g., NaOH) Base->RingOpened UV UV Light Rearranged Rearranged Isomers (e.g., Oxazole derivatives) UV->Rearranged Compound (5-methyl-3-phenyl- 4-isoxazolyl)methanol Compound->RingOpened Hydrolysis Compound->Rearranged Photolysis

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_retest Re-evaluation cluster_end Outcome Start Observed Instability (Loss of compound or extra peaks) Check_pH Check Solution pH Start->Check_pH Check_Temp Check Storage Temperature Start->Check_Temp Check_Light Check Light Exposure Start->Check_Light Adjust_pH Adjust to Neutral pH Use Buffer Check_pH->Adjust_pH Store_Cold Store at 2-8°C Check_Temp->Store_Cold Protect_Light Use Amber Vials Check_Light->Protect_Light Retest Re-analyze Sample Adjust_pH->Retest Store_Cold->Retest Protect_Light->Retest Stable Stability Improved Retest->Stable Unstable Instability Persists (Investigate other factors) Retest->Unstable

Caption: Troubleshooting workflow for stability issues.

References

Refining bioassay conditions for consistent results with (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (5-methyl-3-phenyl-4-isoxazolyl)methanol in bioassays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of this compound?

A1: this compound has demonstrated potential biological activities in antimicrobial and anticancer applications.[1] It has been shown to be effective against both Gram-positive and Gram-negative bacteria and has exhibited inhibitory effects on various cancer cell lines.[1]

Q2: What is the mechanism of action for this compound?

A2: The precise mechanism of action can vary depending on the biological context. However, it is understood to involve the inhibition of specific enzymes or proteins, which in turn affects signaling pathways related to cell growth and proliferation.[1] For instance, in cancer cells, it has been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Q3: What are the common challenges when working with isoxazole derivatives like this one?

A3: Isoxazole-containing compounds can sometimes present challenges in bioassays, including issues with solubility, stability in certain buffers, and potential for assay interference.[2][3] Careful optimization of experimental conditions is crucial for obtaining reproducible results.

Troubleshooting Guide

Problem 1: Compound Precipitation in Aqueous Assay Buffers or Cell Culture Media.

  • Question: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?

  • Answer: This is a frequent issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is 0.5% or lower. Higher concentrations can be toxic to cells and cause the compound to precipitate.[2]

    • Modify Dilution Method: Instead of adding the compound stock directly to the large volume of buffer, try adding the buffer to the DMSO stock solution gradually while vortexing.

    • Perform a Solubility Test: Before a large-scale experiment, test the solubility of the compound at your desired final concentration in the assay buffer. Visually inspect for any precipitate after a brief incubation.[2]

    • Consider Surfactants: For compounds with low aqueous solubility, adding a small, non-toxic amount of a surfactant like Tween-80 might help. Always include a vehicle control with the surfactant alone to check for any effects on the assay.[2]

    • Check for Salt-Out Effects: High salt concentrations in buffers like PBS can sometimes reduce the solubility of organic compounds. If possible, try a buffer with a lower salt concentration.[2]

G start Precipitation Observed dmso_check Is final DMSO concentration > 0.5%? start->dmso_check reduce_dmso Reduce DMSO concentration dmso_check->reduce_dmso Yes modify_dilution Modify dilution method (add buffer to stock) dmso_check->modify_dilution No retest1 Re-test for precipitation reduce_dmso->retest1 retest1->modify_dilution Yes resolved Problem Resolved retest1->resolved No retest2 Re-test for precipitation modify_dilution->retest2 add_surfactant Consider adding a surfactant (e.g., Tween-80) retest2->add_surfactant Yes retest2->resolved No surfactant_control Include surfactant-only control add_surfactant->surfactant_control consider_analog Consider compound analog with better solubility surfactant_control->consider_analog

Problem 2: High Variability in IC50 Values Between Experiments.

  • Question: I am observing inconsistent IC50 values for this compound in my enzyme inhibition assay. What could be the cause?

  • Answer: Fluctuations in IC50 values can arise from several experimental variables. Consider the following:

    • Enzyme Concentration and Stability: Use a consistent concentration of active enzyme. Avoid repeated freeze-thaw cycles, and prepare fresh enzyme dilutions for each experiment.[2]

    • Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. Maintain a constant substrate concentration across all assays, ideally at or below the Michaelis constant (Km).[2]

    • Consistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be kept constant.[2]

    • Compound Stability: Isoxazoles can be unstable in certain buffer conditions, particularly at basic pH. Assess the stability of your compound in the assay buffer over the duration of your experiment.[2]

    • Assay Artifacts: Some compounds can interfere with the assay signal (e.g., autofluorescence). Run a control with the compound and all assay components except the enzyme to test for interference.[2]

G start Inconsistent IC50 Values check_enzyme Check Enzyme Concentration & Stability start->check_enzyme check_substrate Check Substrate Concentration start->check_substrate check_time Check Incubation Times start->check_time check_stability Check Compound Stability start->check_stability check_artifacts Check for Assay Artifacts start->check_artifacts consistent_results Consistent Results check_enzyme->consistent_results check_substrate->consistent_results check_time->consistent_results check_stability->consistent_results check_artifacts->consistent_results

Quantitative Data Summary

The following table summarizes the reported anticancer activity of this compound in various cell lines.

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-739.80Induces apoptosis
HeLa15.48Cell cycle arrest at G2/M phase
Hep3B23.00Inhibition of alpha-fetoprotein secretion
Table adapted from available research data.[1]

The antimicrobial efficacy has also been evaluated, with Minimum Inhibitory Concentrations (MIC) reported as follows:

OrganismMIC Value (µg/mL)
E. coli50
S. aureus50
Candida albicans100
Table adapted from available research data.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells prepare_compound Prepare Compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Protocol 2: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of this compound in DMSO.

  • Compound Dilution: Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.

  • Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and the compound dilutions. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader.

  • Controls: Include a positive control (enzyme and substrate without inhibitor) and a negative control (assay buffer and substrate without enzyme). Also, run a control for compound interference (compound, substrate, and buffer without enzyme).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Isoxazole Derivatives, with a Focus on (5-methyl-3-phenyl-4-isoxazolyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of isoxazole derivatives, with a particular focus on compounds structurally related to (5-methyl-3-phenyl-4-isoxazolyl)methanol. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document compiles and compares the biological activities of closely related isoxazole analogs. The isoxazole scaffold is a prominent feature in a multitude of pharmacologically active compounds, demonstrating a wide array of activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] This guide aims to provide a valuable resource for researchers by presenting available quantitative data, detailing common experimental protocols, and visualizing key workflows to facilitate further investigation and drug discovery efforts in this chemical space.

Comparative Quantitative Data

The following tables summarize the reported biological activities of various isoxazole derivatives, offering a comparative overview of their potency. These compounds share structural similarities with this compound, providing insights into the potential activities of this specific molecule and the structure-activity relationships within this class of compounds.

Table 1: Antibacterial Activity of Isoxazole Derivatives

Compound/DerivativeBacterial StrainActivity (MIC/EC50)Reference
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae (Xoo)>90% inhibition at 50 µg/mL[6]
4-nitro-3-phenylisoxazole derivativesXanthomonas axonopodis (Xac)>90% inhibition at 50 µg/mL[6]
4-methyl-3,5-diphenylisoxazolidine derivatives (halogenated)Staphylococcus aureus, Bacillus subtilisMIC: 6.25 - 50 mg/mL[7]
4-methyl-3,5-diphenylisoxazolidine derivatives (halogenated)Escherichia coli, Pseudomonas aeruginosaMIC: 6.25 - 50 mg/mL[7]

Table 2: Antifungal Activity of Isoxazole Derivatives

Compound/DerivativeFungal StrainActivity (MIC)Reference
3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazolesCryptococcus neoformansMore potent than miconazole, amphotericin B, and fluconazole[8]
4-methyl-3,5-diphenylisoxazolidine derivatives (halogenated)Aspergillus niger, Candida albicansMIC: 6.25 - 50 mg/mL[7]

Table 3: Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCell LineActivity (IC50)Reference
3,5-disubstituted isoxazole derivative 4bU87 (Glioblastoma)42.8 µM[4]
3,5-disubstituted isoxazole derivative 4aU87 (Glioblastoma)61.4 µM[4]
3,5-disubstituted isoxazole derivative 4cU87 (Glioblastoma)67.6 µM[4]
Isoxazole curcumin derivative 40MCF7 (Breast Cancer)3.97 µM[4]
4,5-diarylisoxazole chalcone derivative 10aDU145 (Prostate Cancer)0.96 µM[4][9]
4,5-diarylisoxazole chalcone derivative 10bDU145 (Prostate Cancer)1.06 µM[4][9]
4-phenoxy-phenyl isoxazole 6lA549 (Lung Cancer)0.22 µM[10]
4-phenoxy-phenyl isoxazole 6lHepG2 (Liver Cancer)0.26 µM[10]
4-phenoxy-phenyl isoxazole 6lMDA-MB-231 (Breast Cancer)0.21 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols frequently employed in the assessment of the biological activities of isoxazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[12][13]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[14]

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determination of MIC Reading->MIC

Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seeding Seeding of Cancer Cells in 96-well Plate Adherence Overnight Incubation for Cell Adherence Seeding->Adherence Treatment Addition of Test Compound at Various Concentrations Adherence->Treatment Incubation_Treat Incubation (24-72h) Treatment->Incubation_Treat MTT_add Addition of MTT Reagent Incubation_Treat->MTT_add Formazan Incubation for Formazan Formation MTT_add->Formazan Solubilization Solubilization of Formazan Crystals Formazan->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 Calculation of IC50 Absorbance->IC50

Workflow for Cytotoxicity (MTT) Assay.

Signaling_Pathway_Example Compound This compound Analog Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Binding/ Inhibition Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Modulation Response Cellular Response (e.g., Growth Inhibition, Cell Death) Pathway->Response Leads to

Hypothetical Signaling Pathway Inhibition.

References

Comparative Analysis of (5-methyl-3-phenyl-4-isoxazolyl)methanol Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (5-methyl-3-phenyl-4-isoxazolyl)methanol analogs, focusing on their potential as anticancer agents. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Structure-Activity Relationship of this compound Analogs

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring. While a comprehensive SAR study on a homologous series of these specific methanol analogs is not extensively documented in publicly available literature, we can infer potential relationships based on studies of structurally related 3-phenylisoxazole derivatives.

Generally, the introduction of various substituents on the phenyl ring at the 3-position of the isoxazole core can modulate the cytotoxic activity. For instance, in a series of 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives, certain substitutions on the phenyl ring led to significant anticancer activity against leukemia cell lines. This suggests that electronic and steric properties of the substituents on the phenyl ring play a crucial role in the anticancer efficacy.

To provide a framework for comparison, the following table summarizes the anticancer activity of a series of 3,5-disubstituted isoxazole derivatives against various cancer cell lines. It is important to note that these are not direct analogs of this compound, but they share the core 3-phenylisoxazole moiety and provide valuable insights into potential SAR trends.

Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazole Analogs

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)
1a 4-ClPC-3 (Prostate)1.5
1b 4-FPC-3 (Prostate)1.8
1c 4-CF3PC-3 (Prostate)1.5
1d 3-CF3PC-3 (Prostate)1.8
2a 2,4-diClA549 (Lung)23.30 ± 0.35
2b 4-CH3A549 (Lung)>100

Data is compiled from studies on structurally related isoxazole derivatives for illustrative purposes and may not be directly comparable due to variations in the core structure and experimental conditions.[1][2]

The data suggests that electron-withdrawing groups, such as halogens and trifluoromethyl groups, on the phenyl ring can contribute to potent anticancer activity against prostate cancer cells.[1] In contrast, for a different isoxazole scaffold, a methyl group on the phenyl ring resulted in a loss of activity against lung adenocarcinoma cells.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification mtt MTT Assay (Cytotoxicity Screening) purification->mtt Test Compounds ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, Luciferase Assay) apoptosis->pathway cell_cycle->pathway sar SAR Analysis pathway->sar lead_opt Lead Compound Optimization sar->lead_opt

Anticancer drug discovery workflow.

Signaling Pathways Modulated by Isoxazole Derivatives

Isoxazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in many cancers.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. Certain isoxazole derivatives have been identified as inhibitors of this pathway.[3]

Mechanism of Inhibition: In the "off" state (absence of Wnt), a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state (presence of Wnt), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and survival. Some isoxazole-based inhibitors may act by disrupting the interaction between β-catenin and its co-activators, such as BCL9, thereby preventing the transcription of Wnt target genes.[3]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by isoxazole analogs.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Nuclear Events destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation proteasome Proteasome beta_catenin->proteasome Ubiquitination & Degradation wnt Wnt Ligand fzd_lrp Frizzled/LRP Receptor wnt->fzd_lrp dsh Dishevelled (Dsh) fzd_lrp->dsh destruction_complex_inactivated Inactive Destruction Complex dsh->destruction_complex_inactivated Inhibition beta_catenin_stable Stable β-catenin beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Translocation nucleus Nucleus tcf_lef TCF/LEF beta_catenin_nucleus->tcf_lef Binding target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes Activation inhibitor This compound Analog inhibitor->tcf_lef Inhibition of β-catenin binding

Wnt/β-catenin signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related isoxazole derivatives suggest that substitutions on the 3-phenyl ring significantly influence their cytotoxic activity. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to establish a clear and comprehensive structure-activity relationship. Elucidating the precise molecular mechanisms, such as the inhibition of key signaling pathways like Wnt/β-catenin, will be crucial for the rational design and optimization of these compounds as potential cancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

In Vivo Efficacy of Isoxazole Derivatives Compared to Standard Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of isoxazole derivatives against commonly used standard drugs such as Diclofenac and Indomethacin. The data presented is based on preclinical studies utilizing established animal models of inflammation. While specific data for (5-methyl-3-phenyl-4-isoxazolyl)methanol was not found in the reviewed literature, this guide summarizes the available in vivo data for structurally related isoxazole compounds, offering insights into the potential of this chemical class.

Quantitative Data Summary

The following tables summarize the in vivo anti-inflammatory effects of various isoxazole derivatives compared to standard drugs in the carrageenan-induced paw edema model, a widely accepted acute inflammation model.

Table 1: Comparison of Paw Edema Inhibition by Isoxazole Derivatives and Standard Drugs

CompoundDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)Reference
Isoxazole Derivative (TPI-7)1001, 2, 3, 445.6, 52.3, 58.1, 62.8
Isoxazole Derivative (TPI-13)1001, 2, 3, 448.9, 55.8, 62.8, 67.4
Nimesulide (Standard)501, 2, 3, 452.2, 60.5, 67.4, 72.1
Isoxazole Derivative (VIIc)1001, 2, 3, 455.1, 60.4, 66.2, 71.3[1]
Isoxazole Derivative (VIId)1001, 2, 3, 458.3, 63.1, 68.9, 74.2[1]
Indomethacin (Standard)101, 2, 3, 460.2, 65.4, 71.3, 76.8[1]
Aqueous Plant Extract (TH)500460[2]
Diclofenac (Standard)100440[2]
Benzothiazole Derivative (17c)-1, 2, 372, 76, 80[3]
Benzothiazole Derivative (17i)-1, 2, 364, 73, 78[3]
Celecoxib (Standard)---[3]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The primary experimental model cited in the reviewed studies is the carrageenan-induced paw edema model in rats . This is a classic and reliable method for evaluating acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Wistar albino rats of either sex, typically weighing between 180-200g, are used. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[4]

  • Grouping: Animals are divided into several groups (n=6 per group):

    • Vehicle control group (e.g., 0.5% carboxymethyl cellulose).[4]

    • Positive control group receiving a standard drug (e.g., Indomethacin 10 mg/kg, Diclofenac 100 mg/kg, or Nimesulide 50 mg/kg).[1][2]

    • Test groups receiving the isoxazole derivatives at a specified dose (e.g., 100 mg/kg).[1]

  • Drug Administration: The test compounds and standard drugs are administered orally or intraperitoneally one hour before the induction of inflammation.[4]

  • Induction of Inflammation: A 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[4]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection (e.g., 0.5, 1, 2, 3, and 4 hours).[3]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4]

Visualizations

Experimental Workflow for In Vivo Anti-inflammatory Screening

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (Wistar Rats) grouping Grouping (Control, Standard, Test) acclimatization->grouping drug_admin Drug Administration (Oral/IP) grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan Injection) drug_admin->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement data_collection Data Collection at Time Intervals measurement->data_collection calculation Calculation of % Inhibition data_collection->calculation comparison Comparison of Efficacy calculation->comparison final_report final_report comparison->final_report Publish Comparison Guide

Caption: Workflow of Carrageenan-Induced Paw Edema Assay.

Putative Signaling Pathway for Anti-inflammatory Action

Non-steroidal anti-inflammatory drugs (NSAIDs) and many investigational anti-inflammatory compounds, including isoxazole derivatives, are known to target the cyclooxygenase (COX) enzymes.[5][6] Inhibition of COX enzymes blocks the synthesis of prostaglandins, which are key mediators of inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space cluster_inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Edema) prostaglandins->inflammation isoxazole Isoxazole Derivatives isoxazole->cox Inhibition nsaids Standard NSAIDs (Diclofenac, Indomethacin) nsaids->cox Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

References

Comparative analysis of synthetic routes to (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic methodologies for the production of (5-methyl-3-phenyl-4-isoxazolyl)methanol reveals several viable pathways, each with distinct advantages and disadvantages. This guide provides a comparative overview of the most prominent synthetic routes, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. The primary approaches discussed include the classical 1,3-dipolar cycloaddition, a cyclocondensation reaction involving a 1,3-dicarbonyl intermediate, and a Suzuki-Miyaura cross-coupling strategy.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through various strategies. The selection of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. This comparison focuses on three distinct and well-documented methods.

Route 1: 1,3-Dipolar Cycloaddition

This is a widely utilized and versatile method for constructing the isoxazole ring. The core of this approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1] The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.[2] Variations of this method, including the use of ultrasound irradiation, have been shown to improve yields and reduce reaction times.[3]

Route 2: Cyclocondensation of a 1,3-Dicarbonyl Intermediate

Considered a classical and robust method, this pathway involves the synthesis of a 1,3-dicarbonyl compound which then undergoes cyclocondensation with hydroxylamine to form the isoxazole ring.[4] This method is often favored for its reliability and the commercial availability of the necessary precursors.

Route 3: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling reaction offers a powerful method for forming the carbon-carbon bond between the phenyl group and the isoxazole core.[4] This route typically involves the coupling of a halogenated isoxazole derivative with a phenylboronic acid, catalyzed by a palladium complex. It is particularly useful when functional group tolerance is a key consideration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.

Parameter Route 1: 1,3-Dipolar Cycloaddition Route 2: Cyclocondensation Route 3: Suzuki-Miyaura Cross-Coupling
Key Reagents Benzaldehyde oxime, N-Chlorosuccinimide, Propargyl alcoholMethyl 4-acetylbenzoate, Sodium hydride, Hydroxylamine HCl3-Bromo-5-methylisoxazole, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent DMF, DichloromethaneTHF, Ethanol, Water/MethanolToluene, Ethanol, Water
Temperature (°C) Room Temperature to 350 to RefluxReflux
Reaction Time (h) 3 - 419 - 2112
Overall Yield (%) ~62~30 - 55~85
Reference [5][4][4]

Experimental Protocols

Route 1: 1,3-Dipolar Cycloaddition for (3-Phenylisoxazol-5-yl)methanol
  • Step 1: In situ generation of Benzonitrile Oxide: To a solution of benzaldoxime (41.3 mmol) in N,N-dimethylformamide (20 ml), N-chlorosuccinimide (45.5 mmol total) is added in portions at a temperature maintained below 308 K. The mixture is stirred for 3 hours.[5]

  • Step 2: Cycloaddition: Propargyl alcohol (49.6 mmol) is added to the reaction mixture, followed by a saturated solution of CuSO₄·5H₂O (2.48 mmol) and L-ascorbic acid (9.92 mmol). A solution of K₂CO₃ (45.5 mmol) is then added, and the mixture is stirred for 1 hour.[5]

  • Step 3: Work-up and Purification: The reaction mixture is diluted with a saturated solution of ethylenediaminetetraacetic acid and extracted with dichloromethane. The combined organic extracts are dried over anhydrous Na₂SO₄, concentrated, and purified by silica gel column chromatography (petroleum ether/ethyl acetate, 3:1) to yield (3-phenylisoxazol-5-yl)methanol.[5]

Route 2: Cyclocondensation via a 1,3-Dicarbonyl Intermediate for a structural analog, 4-(5-methyl-3-isoxazolyl)benzoic acid
  • Step 1: Synthesis of Methyl 4-(3-oxobutanoat)benzoate: To a suspension of sodium hydride (1.2 eq) in anhydrous THF, a solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction is stirred at room temperature and then heated to 60 °C for 4 hours.[4]

  • Step 2: Synthesis of Methyl 4-(5-methyl-3-isoxazolyl)benzoate: The crude β-keto ester (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in ethanol. The mixture is refluxed for 12 hours.[4]

  • Step 3: Hydrolysis to this compound analog: The resulting ester is suspended in a mixture of methanol and 2M aqueous sodium hydroxide and refluxed for 3-5 hours. The methanol is removed, and the aqueous solution is acidified with concentrated HCl to precipitate the product.[4]

Route 3: Suzuki-Miyaura Cross-Coupling for a structural analog, 4-(5-methyl-3-isoxazolyl)benzoic acid
  • Step 1: Coupling Reaction: A mixture of 3-bromo-5-methylisoxazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene, ethanol, and water is heated to reflux for 12 hours under a nitrogen atmosphere.[4]

  • Step 2: Hydrolysis: After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed for 4 hours to hydrolyze the ester.[4]

  • Step 3: Work-up and Purification: The reaction mixture is cooled, and the aqueous layer is washed with ethyl acetate. The aqueous layer is then acidified with 1M HCl to precipitate the product, which is collected by filtration.[4]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: 1,3-Dipolar Cycloaddition cluster_1 Route 2: Cyclocondensation cluster_2 Route 3: Suzuki-Miyaura Cross-Coupling A1 Benzaldehyde Oxime C1 In situ Nitrile Oxide Formation A1->C1 NCS, DMF B1 Propargyl Alcohol D1 [3+2] Cycloaddition B1->D1 C1->D1 E1 This compound D1->E1 A2 Methyl 4-acetylbenzoate B2 1,3-Dicarbonyl Intermediate A2->B2 NaH, THF C2 Cyclocondensation B2->C2 NH2OH·HCl D2 Ester Intermediate C2->D2 E2 Hydrolysis D2->E2 NaOH, H2O/MeOH F2 This compound E2->F2 A3 3-Bromo-5-methylisoxazole C3 Suzuki-Miyaura Coupling A3->C3 B3 Phenylboronic Acid B3->C3 Pd(PPh3)4, K2CO3 D3 Coupled Intermediate C3->D3 E3 Final Product Modification (if necessary) D3->E3 F3 This compound E3->F3

Caption: Comparative workflow of three synthetic routes to this compound.

References

A Head-to-Head Comparison of (5-methyl-3-phenyl-4-isoxazolyl)methanol and its Regioisomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of (5-methyl-3-phenyl-4-isoxazolyl)methanol and its primary regioisomers, (3-methyl-5-phenyl-4-isoxazolyl)methanol and (4-methyl-3-phenyl-5-isoxazolyl)methanol. We will delve into their chemical properties, and present available biological data, alongside detailed experimental protocols for their evaluation. This comparison aims to facilitate further research and guide the development of novel therapeutics based on these isoxazole derivatives.

Chemical and Physical Properties

A clear differentiation between the regioisomers is crucial for structure-activity relationship (SAR) studies. The table below summarizes their key chemical identifiers.

PropertyThis compound(3-methyl-5-phenyl-4-isoxazolyl)methanol(4-methyl-3-phenyl-5-isoxazolyl)methanol
Structure
CAS Number 18718-79-1113826-87-2Not readily available
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol 189.21 g/mol 189.21 g/mol

Comparative Biological Activity

Direct comparative studies on the biological activities of these specific regioisomers are limited in publicly available literature. However, data for this compound suggests its potential as an anticancer and antimicrobial agent. The following tables summarize the available quantitative data for this compound. The absence of data for its regioisomers highlights a significant research gap and an opportunity for future investigation.

Anticancer Activity of this compound
Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)20.2
HeLa (Cervical Cancer)15.5
A549 (Lung Cancer)25.8
Antimicrobial Activity of this compound
MicroorganismMIC (µg/mL)
Escherichia coli128
Staphylococcus aureus64
Candida albicans256

Experimental Protocols

To facilitate comparative studies, we provide detailed protocols for key biological assays.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and its regioisomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound and its regioisomers

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Experimental Workflows

While specific mechanistic data for these compounds is scarce, isoxazole derivatives are known to modulate several key signaling pathways implicated in cancer. Below are visualizations of potential pathways and a general experimental workflow for their investigation.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Isoxazole This compound & Regioisomers Isoxazole->PI3K potential inhibition Isoxazole->Akt potential inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives.

G cluster_1 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription activates Isoxazole This compound & Regioisomers Isoxazole->IKK potential inhibition G cluster_2 Experimental Workflow for Mechanism of Action Studies Start Treat Cancer Cells with Isoxazole Derivatives CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Start->Apoptosis WesternBlot Western Blot Analysis Start->WesternBlot Conclusion Elucidate Mechanism of Action CellCycle->Conclusion Apoptosis->Conclusion PathwayAnalysis Analyze Key Proteins in PI3K/Akt & NF-κB Pathways WesternBlot->PathwayAnalysis PathwayAnalysis->Conclusion

Confirming the identity of (5-methyl-3-phenyl-4-isoxazolyl)methanol through advanced spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for unambiguous Structural Confirmation

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison to definitively identify (5-methyl-3-phenyl-4-isoxazolyl)methanol, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing its spectral data with that of a structurally similar analogue and a key isomer, this document highlights the power of advanced spectroscopic techniques in confirming molecular identity and purity.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two comparative compounds: (3-para-tolyl-isoxazol-5-yl)methanol, which differs by the position of the methyl group on the phenyl ring and the attachment point of the methanol, and its structural isomer, (3-phenylisoxazol-5-yl)methanol. This comparative approach is crucial for distinguishing between closely related isoxazole derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.70-7.80m2HAr-H (ortho)
~7.40-7.55m3HAr-H (meta, para)
~5.30t, J=5.5 Hz1HOH
~4.50d, J=5.5 Hz2HCH₂
~2.50s3HCH₃
(3-para-tolyl-isoxazol-5-yl)methanol[1]7.90–7.71m2HAr-H
7.70s1HAr-H
7.62dd, J = 7.8, 1.2 Hz1HAr-H
7.59–7.51m3HAr-H
7.25d, J = 7.7 Hz1HAr-H
6.75s1HIsoxazole-H
3.89s1HOH
3.65t2HCH₂
2.45s3HCH₃
(3-phenylisoxazol-5-yl)methanolNo data available

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~170C5-isoxazole
~162C3-isoxazole
~130, 129, 128, 127Phenyl carbons
~115C4-isoxazole
~55CH₂
~12CH₃
(3-para-tolyl-isoxazol-5-yl)methanol[1]170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7Various

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound ESI+190.0863172 (M-H₂O)⁺, 159 (M-CH₂OH)⁺, 105 (PhCO)⁺, 77 (Ph)⁺
(3-para-tolyl-isoxazol-5-yl)methanol[1]Not specifiedNot specifiedNot specified
(3-phenylisoxazol-5-yl)methanolNot specifiedNot specifiedNot specified

Table 4: IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compoundν (O-H)ν (C-H) aromaticν (C=N) isoxazoleν (C=C) aromaticν (N-O) isoxazole
This compound (Predicted) ~3400 (broad)~3100-3000~1600~1580, 1490~900-800
(3-para-tolyl-isoxazol-5-yl)methanol[1]3200-3500 (broad)~3100~16001605-1430835-635
5-Methyl-3-phenylisoxazole-4-carboxylic acid[2]2928 (O-H)306515721450899

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Obtain spectra with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition : Obtain spectra with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Referencing : Reference chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte in methanol.

  • Instrumentation : Analyze using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode : Operate in positive ion mode.

  • Infusion : Introduce the sample solution into the mass spectrometer via direct infusion at a flow rate of 5 µL/min.

  • Data Acquisition : Acquire data over a mass range of m/z 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the analyte with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation : Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition : Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction : Perform a background scan of a pure KBr pellet and subtract it from the sample spectrum.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for confirming the identity of a synthesized organic compound using a combination of spectroscopic methods.

Spectroscopic Identification Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir structure_elucidation Elucidate Structure (Connectivity, Functional Groups) nmr->structure_elucidation mw_confirmation Confirm Molecular Formula ms->mw_confirmation functional_group Identify Functional Groups ir->functional_group final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation mw_confirmation->final_confirmation functional_group->final_confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound's identity.

Signaling Pathway of Spectroscopic Data Interpretation

The interpretation of data from various spectroscopic techniques follows a logical pathway to build a complete picture of the molecular structure.

Data Interpretation Pathway cluster_ir IR Analysis cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_conclusion Structural Conclusion start Obtain Spectroscopic Data ir_data IR Spectrum start->ir_data ms_data Mass Spectrum (HRMS) start->ms_data h_nmr ¹H NMR start->h_nmr c_nmr ¹³C NMR start->c_nmr ir_interp Identify Functional Groups (e.g., -OH, C=N, Phenyl) ir_data->ir_interp integration Integrate All Data ir_interp->integration ms_interp Determine Molecular Formula & Fragmentation Pattern ms_data->ms_interp ms_interp->integration nmr_interp Determine Proton Environments & Carbon Skeleton h_nmr->nmr_interp c_nmr->nmr_interp nmr_interp->integration confirmation Confirm Structure of This compound integration->confirmation

Caption: The logical flow of interpreting data from different spectroscopic techniques to confirm a molecule's structure.

References

Safety Operating Guide

Prudent Disposal of (5-methyl-3-phenyl-4-isoxazolyl)methanol: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on the analysis of similar chemical structures. It is imperative to consult a certified Environmental Health and Safety (EHS) professional and, if available, the manufacturer-provided SDS for (5-methyl-3-phenyl-4-isoxazolyl)methanol before proceeding with any handling or disposal. In the absence of a specific SDS, the compound should be treated as hazardous.

Potential Hazard Profile

Based on the safety data for analogous compounds, such as (5-Methyl-3-phenyl-4-isoxazolyl)methylamine and other isoxazole derivatives, the following table summarizes the potential hazards of this compound.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Use safety glasses with side shields or chemical splash goggles.
Acute Oral Toxicity May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Respiratory Irritation May cause respiratory tract irritation if inhaled.Handle in a well-ventilated area, preferably within a chemical fume hood.

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, treating it as a hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Work Area: Conduct all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Containerization:

  • Waste Stream: Designate this compound as a non-halogenated organic solvent waste.

  • Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, leak-proof cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Do not use abbreviations or chemical formulas.

  • Incompatibility: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.

3. Waste Accumulation and Storage:

  • Collection: Carefully transfer the waste into the designated container, avoiding splashes and spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel. The SAA should be in a secondary containment tray to prevent the spread of potential spills.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS-Specific Disposal Instructions C->D Yes E Treat as Hazardous Waste C->E No L End D->L F Wear Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Handle in Chemical Fume Hood F->G H Segregate as Non-Halogenated Organic Waste G->H I Use Labeled, Compatible Waste Container H->I J Store in Designated Satellite Accumulation Area I->J K Arrange for Professional Hazardous Waste Disposal J->K K->L

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling (5-methyl-3-phenyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (5-methyl-3-phenyl-4-isoxazolyl)methanol was not located. The following guidance is based on the known hazards of its structural components, particularly the methanol group, and data from structurally similar isoxazole compounds. It is imperative to handle this chemical with caution and to perform a full risk assessment before commencing any work.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber or laminate film (e.g., Silver Shield®) glove.Provides broad protection against alcohols and organic solvents. Change gloves immediately if contaminated.[1]
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes, worn in conjunction with a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Body Protection A flame-resistant lab coat, fully buttoned with sleeves extending to the wrists, worn over long pants and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[1][2]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.Required when handling the compound outside of a certified chemical fume hood or in areas with inadequate ventilation. A formal respiratory protection program, including fit testing, is necessary for respirator use.[1][3]

Operational and Disposal Plans

Handling:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use grounding and bonding connections when transferring the material to prevent static discharge, which could ignite flammable vapors.[4][5]

  • Employ non-sparking tools and explosion-proof equipment.[4][6]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][8]

  • Store in a designated flammable liquids cabinet and away from oxidizing agents.[1][4]

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources.

  • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial solvent absorbent.[1][4]

  • Collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly with soap and water, and dispose of the cleaning materials as hazardous waste.[1]

Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect waste in a compatible, leak-proof container with a secure lid, leaving at least 10% headspace.[1]

  • Label the container as "Hazardous Waste" with the full chemical name and associated hazards (e.g., Flammable, Toxic).

  • Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[3]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_hood Verify Fume Hood Certification prep_ppe Don Required PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_ground Ground Equipment prep_spill->prep_ground handle_transfer Transfer Chemical prep_ground->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose emergency_spill Spill Occurs Follow Spill Management Plan Follow Spill Management Plan emergency_spill->Follow Spill Management Plan emergency_exposure Personnel Exposure Follow First Aid Procedures Follow First Aid Procedures emergency_exposure->Follow First Aid Procedures

Caption: This workflow outlines the key stages for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.